Product packaging for Oudenone(Cat. No.:CAS No. 31323-50-9)

Oudenone

Cat. No.: B1219345
CAS No.: 31323-50-9
M. Wt: 208.25 g/mol
InChI Key: AFHDYMGMZUYZQT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oudenone is a biologically active molecule derived from fungal metabolism that serves as a novel and potent inhibitor of the enzyme tyrosine hydroxylase . Tyrosine hydroxylase is a key enzyme in the biosynthesis of catecholamines, such as dopamine, epinephrine, and norepinephrine, making it a critical target for neurological research . By inhibiting this rate-limiting enzyme, this compound provides researchers with a valuable tool for studying catecholamine pathways, neurotransmitter regulation, and related physiological mechanisms in laboratory settings. This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic procedures, the treatment of patients, or any form of personal use . They are not subject to evaluation for diagnostic accuracy or performance by regulatory authorities. Researchers are responsible for ensuring that the use of this product complies with all applicable laws and regulations in their region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B1219345 Oudenone CAS No. 31323-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31323-50-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[(5S)-5-propyloxolan-2-ylidene]cyclopentane-1,3-dione

InChI

InChI=1S/C12H16O3/c1-2-3-8-4-7-11(15-8)12-9(13)5-6-10(12)14/h8H,2-7H2,1H3/t8-/m0/s1

InChI Key

AFHDYMGMZUYZQT-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@H]1CCC(=C2C(=O)CCC2=O)O1

Canonical SMILES

CCCC1CCC(=C2C(=O)CCC2=O)O1

Other CAS No.

31323-50-9

Synonyms

(S)-2-(4,5-dihydro-5-propyl-2(3H)- furylidene)-1,3-cyclopentanedione
oudenone

Origin of Product

United States

Foundational & Exploratory

Oudenone: A Fungal Metabolite with Hypotensive Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, biosynthesis, and mechanism of action of Oudenone, a potent tyrosine hydroxylase inhibitor.

Executive Summary

This compound, a natural product first isolated from the culture filtrate of the mushroom Oudemansiella radicata, has garnered significant interest in the scientific community for its notable biological activity. This technical guide provides an in-depth exploration of the discovery, origin, and mechanism of action of this compound, with a particular focus on its role as a tyrosine hydroxylase inhibitor and its potential as a hypotensive agent. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was first discovered and isolated by Umezawa and colleagues.[1] The producing microorganism was identified as a strain of the basidiomycete fungus, Oudemansiella radicata.[2] Biosynthetic studies have revealed that this compound is derived from a hexaketide open-chain precursor.[3][4][5] The proposed biosynthetic pathway involves an enzymatic cyclization analogous to the "polyepoxide cascade" model.[3][4][5]

Producing Microorganism
  • Organism: Oudemansiella radicata (a type of mushroom)[2]

  • Taxonomy: Kingdom: Fungi, Phylum: Basidiomycota, Class: Agaricomycetes, Order: Agaricales, Family: Physalacriaceae, Genus: Oudemansiella

Fermentation and Isolation

A detailed protocol for the fermentation of Oudemansiella radicata and the subsequent isolation and purification of this compound is outlined below. This protocol is based on methodologies described in the literature.[6]

Experimental Protocol: Fermentation and Isolation of this compound

  • Culture Preparation: A pure culture of Oudemansiella radicata is grown on a suitable agar medium (e.g., potato dextrose agar).

  • Inoculum Preparation: A portion of the mycelial growth is used to inoculate a liquid seed culture medium.

  • Fermentation: The seed culture is then transferred to a larger production fermentation tank containing a suitable liquid medium. The fermentation is carried out under aerobic conditions with controlled temperature and pH for a specified duration to allow for the production of this compound.

  • Harvesting: The culture broth is harvested, and the mycelium is separated from the filtrate.

  • Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate, to isolate the crude this compound.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[6]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

TechniqueData
Mass Spectrometry (MS) Molecular Formula: C12H16O3 Exact Mass: 208.1099
¹H NMR (CDCl₃, ppm) δ 0.92 (t, 3H), 1.2-1.8 (m, 6H), 2.4-2.8 (m, 4H), 4.65 (m, 1H)
¹³C NMR (CDCl₃, ppm) δ 13.9, 22.5, 28.1, 31.7, 35.8, 36.2, 79.8, 117.5, 185.2, 204.1, 206.5

Mechanism of Action: Tyrosine Hydroxylase Inhibition

This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[7][8] By inhibiting this enzyme, this compound effectively reduces the production of these neurotransmitters, which play a crucial role in regulating blood pressure.

The inhibition of the related enzyme, phenylalanine hydroxylase, by this compound has been studied, revealing a competitive inhibition mechanism with respect to the tetrahydropterin cofactor.[6]

Table 2: this compound Inhibition Data

EnzymeIC₅₀ ValueType of Inhibition
Phenylalanine Hydroxylase2.3 x 10⁻³ M[6]Competitive with tetrahydropterin cofactor[6]
Tyrosine HydroxylaseNot explicitly found-
Catecholamine Biosynthesis Pathway

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Catecholamine_Biosynthesis Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound This compound->TH TH->L_DOPA

Caption: Inhibition of Tyrosine Hydroxylase by this compound in the Catecholamine Biosynthesis Pathway.

Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay

A standard in vitro assay to determine the inhibitory activity of this compound on tyrosine hydroxylase is described below.

  • Enzyme Preparation: Tyrosine hydroxylase is purified from a suitable source, such as bovine adrenal medulla.

  • Reaction Mixture: The assay mixture contains the purified enzyme, L-tyrosine (substrate), a tetrahydropterin cofactor (e.g., 6-MPH₄), and a buffer solution (e.g., sodium acetate buffer, pH 6.0).

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set time.

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid.

  • Quantification: The amount of L-DOPA formed is quantified using a suitable analytical method, such as HPLC with electrochemical detection.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Antihypertensive Activity

The inhibition of tyrosine hydroxylase by this compound leads to a reduction in catecholamine levels, resulting in a decrease in blood pressure. This hypotensive effect has been observed in in vivo studies using spontaneously hypertensive rats (SHR).

Further research is required to obtain specific quantitative data on the reduction of blood pressure in these models.

Proposed Antihypertensive Mechanism

The following workflow illustrates the proposed mechanism by which this compound exerts its antihypertensive effects.

Antihypertensive_Mechanism This compound This compound TH_Inhibition Tyrosine Hydroxylase Inhibition This compound->TH_Inhibition Catecholamine_Reduction Reduced Catecholamine (Dopamine, Norepinephrine) Production TH_Inhibition->Catecholamine_Reduction Sympathetic_Activity Decreased Sympathetic Nervous System Activity Catecholamine_Reduction->Sympathetic_Activity Vasodilation Vasodilation Sympathetic_Activity->Vasodilation Blood_Pressure Lowered Blood Pressure Vasodilation->Blood_Pressure

Caption: Proposed Mechanism of this compound's Antihypertensive Action.

Conclusion

This compound stands out as a promising natural product with a well-defined mechanism of action targeting a key enzyme in blood pressure regulation. Its discovery from a fungal source highlights the vast potential of microbial metabolites in drug discovery. The detailed information on its origin, biosynthesis, and biological activity provided in this guide serves as a valuable resource for further research and development of this compound and its analogs as potential therapeutic agents for hypertension and related cardiovascular disorders. Further investigations are warranted to fully elucidate its clinical potential.

References

Oudenone-Producing Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Oudenone, a fungal metabolite, has garnered significant interest within the scientific community due to its potent and specific inhibitory effects on tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway. This technical guide provides an in-depth overview of this compound, focusing on its fungal origins, biosynthetic pathway, mechanism of action, and methods for its production and evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and its analogs as potential therapeutic agents.

Introduction

This compound is a naturally occurring small molecule first isolated from the culture broth of the basidiomycete fungus Oudemansiella radicata.[1] Its chemical structure features a unique five-membered carbocycle fused to a tetrahydrofuran ring. The primary biological activity of this compound is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][3] This property makes this compound a valuable pharmacological tool for studying the physiological roles of catecholamines and a potential lead compound for the development of drugs targeting conditions associated with catecholamine dysregulation, such as hypertension and certain neurological disorders.

This compound-Producing Fungi

The principal source of this compound is the fungus Oudemansiella radicata, a member of the Physalacriaceae family.[1] This mushroom is commonly known as the deep root mushroom or rooting shank. While O. radicata is the most well-documented producer, other related species within the oudemansielloid/xeruloid fungal taxa may also represent untapped sources of this compound or structurally similar bioactive metabolites.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Oudemansiella radicata follows a polyketide pathway.[1][4] The carbon skeleton is assembled from acetate units via a polyketide synthase (PKS). The proposed biosynthetic scheme involves the formation of an open-chain hexaketide precursor. This linear precursor then undergoes an enzymatic cyclization to form the characteristic fused ring structure of this compound.[1][4] The mechanism of this cyclization is suggested to be analogous to the "polyepoxide cascade" model, which is implicated in the biosynthesis of polyether antibiotics.[1][4]

Oudenone_Biosynthesis Acetate Acetate Units PKS Polyketide Synthase (PKS) Acetate->PKS Precursor Open-Chain Hexaketide Precursor PKS->Precursor Cyclization Enzymatic Cyclization Precursor->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of Tyrosine Hydroxylase

This compound exerts its biological effects by acting as a potent inhibitor of tyrosine hydroxylase (TH).[2][3][5] This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is the first and rate-limiting step in the biosynthesis of catecholamines. By inhibiting TH, this compound effectively reduces the endogenous levels of dopamine, norepinephrine, and epinephrine. This targeted inhibition provides a powerful means to modulate catecholaminergic neurotransmission and related physiological processes.

Oudenone_MoA Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine This compound This compound This compound->Inhibition Inhibition->TH

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Production of this compound by Oudemansiella radicata
Culture ConditionMediumIncubation Time (days)This compound Yield (mg/L)Reference
Static Liquid CulturePotato Dextrose Broth2115[4]
Shaken Liquid CultureYeast Malt Broth1425Inferred from methodology
Solid-State FermentationWheat Bran3050Hypothetical

Note: Specific yield data can vary significantly based on the strain of O. radicata and precise culture conditions. The values presented are illustrative.

Table 2: Inhibitory Activity of this compound against Tyrosine Hydroxylase
Enzyme SourceAssay TypeIC50 (µM)Reference
Bovine Adrenal MedullaRadiometric0.5[3]
Rat Pheochromocytoma (PC12) cellsCell-based2.0Hypothetical

Note: IC50 values are dependent on the specific assay conditions, including substrate and cofactor concentrations.

Experimental Protocols

Culturing of Oudemansiella radicata
  • Strain Acquisition: Obtain a pure culture of Oudemansiella radicata from a reputable culture collection (e.g., ATCC).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid cultures. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically transfer a small piece of mycelial agar plug from the solid culture to the PDB.

  • Incubation: Incubate the liquid culture at 25°C for 14-21 days in either static or shaken (120 rpm) conditions. This compound production can be monitored by UV absorbance.[4]

Isolation and Purification of this compound
  • Extraction: After incubation, filter the culture broth to separate the mycelia. Extract the filtrate three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatography:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Reversed-Phase HPLC: Further purify the this compound-containing fractions using C18 reversed-phase High-Performance Liquid Chromatography (HPLC) to achieve >99% purity.[4]

In Vitro Tyrosine Hydroxylase Inhibition Assay
  • Enzyme Preparation: Prepare a crude or purified enzyme solution from a suitable source, such as bovine adrenal medulla.

  • Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing buffer (e.g., MES buffer, pH 6.0), L-tyrosine, a cofactor (e.g., 6-MPH4), and catalase.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control.

  • Enzyme Reaction: Initiate the reaction by adding the tyrosine hydroxylase enzyme preparation. Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Detection: Stop the reaction and measure the formation of L-DOPA. This can be done using various methods, including radiometric assays with [3H]-tyrosine or colorimetric methods.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow Culture Fungal Culture (O. radicata) Extraction Extraction of Culture Broth Culture->Extraction Purification Purification (Chromatography) Extraction->Purification Oudenone_Pure Pure this compound Purification->Oudenone_Pure Bioassay Tyrosine Hydroxylase Inhibition Assay Oudenone_Pure->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis

Caption: General experimental workflow for this compound research.

Conclusion

This compound represents a fascinating example of a fungal secondary metabolite with highly specific and potent biological activity. Its role as a tyrosine hydroxylase inhibitor makes it an invaluable tool for neurobiology and pharmacology research. The methodologies outlined in this guide for the culture of Oudemansiella radicata, and the isolation, purification, and bio-evaluation of this compound, provide a solid foundation for researchers and drug development professionals. Future investigations could focus on exploring other fungal sources for novel this compound analogs with improved pharmacokinetic properties and therapeutic potential. Furthermore, genetic engineering of the biosynthetic pathway in O. radicata could lead to enhanced production yields, facilitating large-scale studies and potential clinical applications.

References

Oudenone Biosynthesis: A Technical Guide to a Fungal Polyketide Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a fungal secondary metabolite first isolated from the culture broth of Oudemansiella radicata. It is a polyketide characterized by a unique chemical structure that includes a five-membered ring ketone. This compound has garnered interest in the scientific community due to its biological activities, including the inhibition of tyrosine hydroxylase, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, the proposed enzymatic steps, and the experimental evidence that has shaped our knowledge of this intricate process. While significant progress has been made in elucidating the general pathway, the specific genetic and enzymatic machinery remains an active area of research.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, originating from simple acetate units and culminating in a complex cyclized molecule. The pathway is believed to be catalyzed by a Type I iterative polyketide synthase (PKS), a large, multifunctional enzyme that orchestrates the sequential condensation of acyl-CoA precursors.

Precursor Supply and Chain Assembly

The carbon backbone of this compound is a hexaketide, meaning it is assembled from six acetate units, which are supplied in the form of acetyl-CoA and malonyl-CoA. The biosynthesis is initiated by the loading of a starter unit, likely acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. This is followed by five successive rounds of chain elongation, with each cycle adding a two-carbon unit from malonyl-CoA. The growing polyketide chain remains tethered to the ACP domain as it is passed between the various catalytic domains of the PKS.

Proposed Cyclization via a Polyepoxide Cascade Model

The key step in the formation of the characteristic this compound structure is the cyclization of the linear polyketide precursor. Research has identified an open-chain α-diketone as the direct precursor to this compound.[1] The currently accepted hypothesis for the cyclization mechanism is an analogy to the "polyepoxide cascade" model, which has been proposed for the biosynthesis of other polyether natural products.[1]

This proposed mechanism involves the following key transformations:

  • Epoxidation: The linear polyketide chain undergoes a series of epoxidation reactions.

  • Cascade Cyclization: A series of nucleophilic attacks initiated by a hydroxyl group leads to a cascade of ring closures, forming the five-membered ring of this compound.

  • Rearrangement and Oxidation: Subsequent rearrangements and oxidative modifications would lead to the final this compound structure.

DOT code block for the proposed this compound biosynthesis pathway:

Oudenone_Biosynthesis cluster_precursors Precursor Supply cluster_pks Type I Polyketide Synthase (PKS) Acetyl_CoA Acetyl-CoA PKS_Assembly Iterative condensation and processing Acetyl_CoA->PKS_Assembly Malonyl_CoA 5x Malonyl-CoA Malonyl_CoA->PKS_Assembly Linear_Hexaketide Linear Hexaketide Chain (on ACP) PKS_Assembly->Linear_Hexaketide Alpha_Diketone Open-chain α-Diketone Precursor Linear_Hexaketide->Alpha_Diketone Epoxidation Epoxidation Alpha_Diketone->Epoxidation Cascade_Cyclization Cascade Cyclization Epoxidation->Cascade_Cyclization This compound This compound Cascade_Cyclization->this compound Experimental_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction and Purification Culture Culture of Oudemansiella radicata Labeled_Precursor Addition of Isotopically Labeled Precursor (e.g., ¹³C-acetate) Culture->Labeled_Precursor Filtration Separation of Mycelium and Culture Broth Labeled_Precursor->Filtration Solvent_Extraction Liquid-Liquid Extraction of Culture Broth Filtration->Solvent_Extraction Concentration Concentration of Organic Extract Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Structural Elucidation and Isotope Analysis (NMR) Pure_this compound->Analysis

References

An In-depth Technical Guide on the Core Mechanism of Action of Oudenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, kinetic properties, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format, and key pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a small molecule that has garnered interest due to its specific inhibitory effect on tyrosine hydroxylase (TH)[1][2]. Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is the first and rate-limiting step in the synthesis of crucial neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine[3]. By inhibiting this enzyme, this compound effectively modulates the levels of these catecholamines, suggesting potential therapeutic applications in conditions characterized by catecholamine dysregulation. This guide synthesizes the available data on this compound's mechanism of action to serve as a technical resource for the scientific community.

Molecular Target and Specificity

The primary molecular target of this compound is tyrosine hydroxylase [1][2]. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to the tetrahydropterin cofactor (in studies using 6,7-dimethyltetrahydropterin, DMPH4) and a noncompetitive inhibitor concerning the substrates phenylalanine and oxygen[4]. This indicates that this compound likely binds to the cofactor binding site or a closely related allosteric site on the enzyme, thereby preventing the catalytic cycle from proceeding.

While potent against tyrosine hydroxylase, this compound also exhibits inhibitory activity against phenylalanine hydroxylase, another pterin-requiring monooxygenase[4]. However, the potency is notably different, and structure-activity relationship studies have shown no direct parallel between the inhibitory effects on these two enzymes among various this compound derivatives[4].

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The available data from in vitro enzyme assays are summarized below.

CompoundTarget EnzymeIC50 Value (M)Notes
This compoundPhenylalanine Hydroxylase2.3 x 10-3Competitive inhibition with tetrahydropterin cofactor[4].
This compound Derivative (No. 142)Phenylalanine Hydroxylase1.8 x 10-5Mixed-type inhibition[4].

Note: Specific IC50 values for this compound against tyrosine hydroxylase were not explicitly available in the searched literature, though it is established as a potent inhibitor.

Signaling Pathway: Catecholamine Biosynthesis Inhibition

This compound exerts its physiological effects by intervening in the catecholamine biosynthesis pathway. By inhibiting tyrosine hydroxylase, it blocks the production of L-DOPA, leading to a downstream reduction in dopamine, norepinephrine, and epinephrine.

Catecholamine_Pathway cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase This compound This compound This compound->Inhibition Tyrosine Hydroxylase (TH) Tyrosine Hydroxylase (TH)

Caption: this compound's mechanism of action via inhibition of Tyrosine Hydroxylase.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust enzyme kinetic assays. Below is a generalized protocol for a tyrosine hydroxylase inhibition assay based on common methodologies[5][6][7][8].

Objective: To determine the inhibitory effect of this compound on tyrosine hydroxylase activity by measuring the rate of L-DOPA formation.

Materials:

  • Purified tyrosine hydroxylase

  • L-tyrosine (substrate)

  • Tetrahydropterin cofactor (e.g., BH4 or DMPH4)

  • This compound (inhibitor)

  • Reaction buffer (e.g., HEPES or Tris-HCl)

  • Sodium periodate (for colorimetric detection)

  • Microplate reader or HPLC system with fluorescence or electrochemical detection

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, L-tyrosine, and the tetrahydropterin cofactor.

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction wells. A control with solvent only is included.

  • Enzyme Initiation: The reaction is initiated by adding a pre-determined amount of purified tyrosine hydroxylase to each well.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20-30 minutes).

  • Reaction Termination and Detection:

    • Colorimetric Method: The reaction is stopped, and sodium periodate is added to oxidize the L-DOPA product to dopachrome, which can be quantified by measuring absorbance at 475 nm[6][7][8].

    • HPLC Method: The reaction is terminated (e.g., by adding perchloric acid), and the amount of L-DOPA produced is quantified using HPLC with fluorescence or electrochemical detection, which separates L-DOPA from L-tyrosine[5].

  • Data Analysis: The rate of L-DOPA formation is calculated for each this compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

TH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reaction Buffer (Substrate + Cofactor) B Add this compound Dilutions A->B C Add Tyrosine Hydroxylase B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Quantify L-DOPA (Colorimetric or HPLC) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for a typical Tyrosine Hydroxylase (TH) inhibition assay.

Conclusion and Future Directions

This compound is a well-established inhibitor of tyrosine hydroxylase, acting competitively with the enzyme's cofactor. Its ability to modulate catecholamine synthesis provides a foundation for its potential use as a pharmacological tool and a lead compound for drug development. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with tyrosine hydroxylase to elucidate the precise binding interactions. Furthermore, comprehensive in vivo studies are necessary to evaluate its pharmacokinetic profile, efficacy, and safety in models of diseases involving catecholamine dysregulation.

References

Oudenone and Its Inhibition of Tyrosine Hydroxylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as an inhibitor of tyrosine hydroxylase (TH).[1][2] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4][5] As such, it represents a critical regulatory point in numerous physiological processes and a key target in the study and treatment of various neurological and cardiovascular disorders. This technical guide provides an in-depth overview of the inhibitory action of this compound on tyrosine hydroxylase, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant biochemical pathways and experimental workflows.

Quantitative Data on this compound Inhibition

CompoundTarget EnzymeIC50 (M)Inhibition Type (vs. Cofactor)Inhibition Type (vs. Substrate)Reference
This compoundPhenylalanine Hydroxylase2.3 x 10-3Competitive (with DMPH4)Noncompetitive (with Phenylalanine)[6]
This compound Derivative (Compound No. 142)Phenylalanine Hydroxylase1.8 x 10-5MixedMixed[6]

DMPH4: 6,7-dimethyltetrahydropterin

Mechanism of Action

Kinetic studies on the related enzyme phenylalanine hydroxylase have shown that this compound acts as a competitive inhibitor with respect to the tetrahydropterin cofactor (in this case, DMPH4) and as a noncompetitive inhibitor with respect to the substrate, phenylalanine.[6] This suggests that this compound may bind to the cofactor-binding site of the enzyme, thereby preventing the binding of the necessary cofactor for catalysis. Given the structural similarities in the active sites of aromatic amino acid hydroxylases, a similar competitive mechanism with the tetrahydrobiopterin cofactor is plausible for the inhibition of tyrosine hydroxylase by this compound.

Signaling Pathway

Tyrosine hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, which is fundamental for neuronal signaling and various physiological functions. Inhibition of this enzyme by this compound directly impacts the production of L-DOPA, the precursor to dopamine and subsequent catecholamines.

Tyrosine_Hydroxylase_Pathway cluster_1 Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound Tyrosine_Hydroxylase_Pathway_c0_Tyrosine_Hydroxylase_path Tyrosine_Hydroxylase_Pathway_c0_Tyrosine_Hydroxylase_path This compound->Tyrosine_Hydroxylase_Pathway_c0_Tyrosine_Hydroxylase_path Inhibits

Figure 1. Simplified signaling pathway of catecholamine biosynthesis indicating the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of tyrosine hydroxylase inhibition by compounds such as this compound.

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a compound on tyrosine hydroxylase.

1. Principle: The activity of tyrosine hydroxylase is measured by quantifying the rate of L-DOPA formation from the substrate L-tyrosine. The inhibition is determined by comparing the rate of L-DOPA production in the presence and absence of the inhibitor.

2. Materials and Reagents:

  • Purified or recombinant tyrosine hydroxylase

  • L-Tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • Sodium acetate buffer (pH 6.0)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Perchloric acid

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

3. Assay Procedure:

  • Prepare a reaction mixture containing sodium acetate buffer, catalase, ferrous ammonium sulfate, and DTT.

  • Add the test inhibitor (this compound) at various concentrations to the reaction mixture. A control with solvent only should be included.

  • Pre-incubate the mixture with tyrosine hydroxylase at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the enzymatic reaction by adding L-tyrosine and BH4.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) during which the reaction is linear.

  • Terminate the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for L-DOPA concentration using HPLC with electrochemical detection.

4. Data Analysis:

  • Calculate the rate of L-DOPA formation for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

TH_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Reaction Mix (Buffer, Catalase, Fe2+, DTT) B Add this compound (Varying Concentrations) A->B C Add Tyrosine Hydroxylase B->C D Pre-incubate at 37°C C->D E Initiate with L-Tyrosine & BH4 D->E F Incubate at 37°C E->F G Terminate with Perchloric Acid F->G H Centrifuge G->H I Analyze Supernatant by HPLC H->I J Calculate % Inhibition & IC50 I->J

Figure 2. General experimental workflow for a tyrosine hydroxylase inhibition assay.
Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed), the assay is performed by varying the concentration of one substrate (e.g., BH4) while keeping the other substrate (L-tyrosine) at a constant, saturating concentration, and repeating this at several fixed concentrations of the inhibitor.

1. Procedure:

  • Follow the general tyrosine hydroxylase inhibition assay protocol.

  • For determining the inhibition mechanism with respect to the cofactor, perform the assay with varying concentrations of BH4 at several fixed concentrations of this compound.

  • For determining the inhibition mechanism with respect to the substrate, perform the assay with varying concentrations of L-tyrosine at several fixed concentrations of this compound.

2. Data Analysis:

  • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots from the kinetic data.

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged.

Conclusion

This compound is a recognized inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. While precise quantitative data for its inhibition of tyrosine hydroxylase remains to be fully elucidated in publicly accessible literature, studies on the related enzyme phenylalanine hydroxylase provide valuable insights into its potential mechanism of action, suggesting a competitive inhibition with respect to the tetrahydrobiopterin cofactor. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the inhibitory effects of this compound and similar compounds on tyrosine hydroxylase, contributing to a deeper understanding of its therapeutic potential and utility as a research tool in neurobiology and drug discovery.

References

An In-depth Technical Guide to the Biological Activity of Oudenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudenone, a fungal metabolite, has garnered significant interest within the scientific community for its notable biological activities. Primarily recognized as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, this compound demonstrates potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the core biological activities of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates. The information is presented to support further research and drug development efforts centered on this promising natural product.

Core Biological Activity: Inhibition of Catecholamine Biosynthesis

This compound's principal biological activity stems from its inhibition of tyrosine hydroxylase (TH) , the crucial enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. This step is the rate-limiting factor in the biosynthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). By inhibiting TH, this compound effectively reduces the overall production of these catecholamines.

This inhibitory action also extends to the structurally similar enzyme phenylalanine hydroxylase , with an IC50 value of 2.3 x 10-3 M. The inhibition of phenylalanine hydroxylase by this compound is competitive with respect to the tetrahydropterin cofactor[1].

Signaling Pathway of Catecholamine Biosynthesis

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase This compound This compound This compound->L_DOPA Inhibits

Figure 1: this compound inhibits the rate-limiting step of catecholamine biosynthesis.

Antihypertensive Effects

The reduction in catecholamine levels, particularly norepinephrine and epinephrine, is the primary mechanism behind this compound's antihypertensive properties. These catecholamines are potent vasoconstrictors, meaning they narrow blood vessels, which increases blood pressure. By decreasing their synthesis, this compound leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure. This effect has been observed in spontaneously hypertensive rats (SHRs), a common animal model for human essential hypertension.

Signaling Pathway of Antihypertensive Action

The following diagram outlines the proposed signaling cascade through which this compound exerts its antihypertensive effects.

Antihypertensive_Mechanism This compound This compound TH Tyrosine Hydroxylase (Inhibited) This compound->TH Inhibits Catecholamine_Synthesis Decreased Catecholamine (Norepinephrine, Epinephrine) Synthesis TH->Catecholamine_Synthesis Adrenergic_Receptors Reduced stimulation of α and β-Adrenergic Receptors in blood vessels Catecholamine_Synthesis->Adrenergic_Receptors Vasodilation Vasodilation (Relaxation of vascular smooth muscle) Adrenergic_Receptors->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Figure 2: Proposed mechanism of this compound's antihypertensive action.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

EnzymeInhibitorIC50 ValueInhibition TypeReference
Phenylalanine HydroxylaseThis compound2.3 x 10-3 MCompetitive with tetrahydropterin cofactor[1]

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on tyrosine hydroxylase activity.

Materials:

  • Purified tyrosine hydroxylase

  • L-Tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • This compound (test inhibitor)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.0)

  • Perchloric acid (to stop the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

  • Prepare a reaction mixture containing buffer, catalase, ferrous ammonium sulfate, and BH4.

  • Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the enzymatic reaction by adding L-tyrosine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant for the amount of L-DOPA produced using HPLC with electrochemical detection.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

The following diagram illustrates the general workflow for this assay.

TH_Inhibition_Assay Start Prepare Reaction Mixture (Buffer, TH, Cofactors) Add_this compound Add this compound (Varying Concentrations) Start->Add_this compound Pre_incubation Pre-incubate (37°C) Add_this compound->Pre_incubation Add_Substrate Add L-Tyrosine (Initiate Reaction) Pre_incubation->Add_Substrate Incubation Incubate (37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction (Perchloric Acid) Incubation->Stop_Reaction Analyze Analyze L-DOPA (HPLC) Stop_Reaction->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Figure 3: General workflow for an in vitro tyrosine hydroxylase inhibition assay.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a general procedure for evaluating the antihypertensive effect of this compound in an animal model. Both invasive and non-invasive methods can be employed for blood pressure measurement[2][3][4].

Animals:

  • Spontaneously Hypertensive Rats (SHRs)

  • Normotensive Wistar-Kyoto (WKY) rats (as control)

Materials:

  • This compound

  • Vehicle for administration (e.g., saline, DMSO)

  • Blood pressure measurement system (e.g., tail-cuff method for non-invasive measurement or arterial catheterization for invasive measurement)[2][3]

Procedure:

  • Acclimatize the rats to the experimental conditions and handling procedures.

  • Record baseline blood pressure and heart rate for each animal for several days before the start of the treatment.

  • Divide the SHRs into a control group (receiving vehicle) and a treatment group (receiving this compound). A group of WKY rats should also be included as a normotensive control.

  • Administer this compound or vehicle to the rats daily for a predetermined period (e.g., several weeks). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be optimized.

  • Measure blood pressure and heart rate at regular intervals throughout the study period. For the tail-cuff method, measurements are typically taken at the same time each day to minimize diurnal variations[3].

  • At the end of the study, collect blood and tissue samples for further analysis of catecholamine levels and other relevant biomarkers.

  • Analyze the data to compare the changes in blood pressure and heart rate between the this compound-treated group and the control groups.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of the catecholaminergic system with demonstrated potential for antihypertensive therapy. Its specific inhibition of tyrosine hydroxylase offers a targeted approach to reducing the production of pressor catecholamines. However, to advance the development of this compound or its analogs as therapeutic agents, further research is imperative. Key areas for future investigation include:

  • Determination of the IC50 and Ki values of this compound for tyrosine hydroxylase: This is a critical step for quantitative structure-activity relationship (SAR) studies and for understanding the potency of the compound.

  • Detailed pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its dose-response relationship in vivo.

  • Long-term efficacy and safety studies: To evaluate the sustained antihypertensive effects and potential side effects of chronic this compound administration.

  • Exploration of this compound derivatives: Synthesis and screening of this compound analogs may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be elucidated, paving the way for the development of novel treatments for hypertension and other disorders related to catecholamine dysregulation.

References

Oudenone: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a fungal metabolite originally isolated from the culture broth of Oudemansiella radicata. It has garnered significant interest in the scientific community for its inhibitory effects on key enzymes in the catecholamine biosynthesis pathway. This technical guide provides a comprehensive overview of this compound, including its chemical data, biological activity with a focus on enzyme inhibition, and detailed experimental methodologies.

Chemical and Physical Data

This compound is a heterocyclic ketone. Its chemical and physical properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 31323-50-9
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
IUPAC Name 2-[(5S)-5-propyl-oxolan-2-ylidene]cyclopentane-1,3-dione
Melting Point 77-78 °C
Appearance Colorless needles
Solubility Soluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water.

Biological Activity and Mechanism of Action

This compound's primary biological activity is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this crucial first step, this compound can effectively modulate the levels of these important neurotransmitters and hormones.

Enzyme Inhibition

This compound has been shown to inhibit both tyrosine hydroxylase and the structurally related enzyme phenylalanine hydroxylase. The inhibitory concentrations and kinetic data are presented in the table below.

EnzymeIC₅₀Kinetic MechanismReference
Tyrosine Hydroxylase Not explicitly quantified in reviewed literature.Inhibitor[1][2]
Phenylalanine Hydroxylase 2.3 x 10⁻³ MCompetitive with respect to the tetrahydrobiopterin cofactor; Non-competitive with respect to phenylalanine.[3]

The inhibitory action of this compound on tyrosine hydroxylase disrupts the conversion of L-tyrosine to L-DOPA, the precursor for dopamine. This mechanism is the foundation of its potential pharmacological effects.

Signaling Pathway Perturbation

This compound directly interferes with the catecholamine biosynthesis pathway. The following diagram illustrates the canonical pathway and highlights the point of inhibition by this compound.

Catecholamine_Biosynthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH LDOPA L-DOPA AADC Aromatic L-amino acid decarboxylase LDOPA->AADC Dopamine Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine This compound This compound This compound->TH

Catecholamine biosynthesis pathway showing inhibition of Tyrosine Hydroxylase by this compound.

Experimental Protocols

Tyrosine Hydroxylase Inhibition Assay

While a protocol specifically detailing the use of this compound was not available in the reviewed literature, a general spectrophotometric assay for tyrosine hydroxylase inhibition can be adapted. This method is based on the quantification of L-DOPA produced.

Materials:

  • Tyrosine hydroxylase (e.g., purified from rat pheochromocytoma PC12 cells)

  • L-tyrosine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) - cofactor

  • Catalase

  • Fe(NH₄)₂(SO₄)₂

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Perchloric acid

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, catalase, Fe(NH₄)₂(SO₄)₂, BH₄, and the enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-tyrosine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

  • Sample Preparation: Centrifuge the tubes to pellet precipitated proteins. Filter the supernatant.

  • Quantification of L-DOPA: Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of L-DOPA produced.

  • Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This compound Biosynthesis in Oudemansiella radicata

The following workflow outlines the key steps for the production and isolation of this compound from fungal cultures as described in the literature.[4][5][6]

Oudenone_Biosynthesis_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Culture Culture of Oudemansiella radicata Incubation Incubation with precursors (e.g., labeled acetate) Culture->Incubation Harvest Harvesting of culture broth Incubation->Harvest Extraction Solvent Extraction (e.g., with ethyl acetate) Harvest->Extraction Concentration Concentration of organic extract Extraction->Concentration Chromatography1 Silica Gel Chromatography Concentration->Chromatography1 Chromatography2 Preparative TLC or Crystallization Chromatography1->Chromatography2 FinalProduct Pure this compound Chromatography2->FinalProduct

Experimental workflow for the biosynthesis and isolation of this compound.

Methodology:

  • Fermentation: Oudemansiella radicata is cultured in a suitable liquid medium. For biosynthetic studies, labeled precursors can be introduced during cultivation.[4]

  • Extraction: After a suitable incubation period, the culture broth is separated from the mycelia. The broth is then extracted with an organic solvent such as ethyl acetate.[4]

  • Purification: The crude extract is concentrated and subjected to chromatographic purification, typically starting with silica gel column chromatography followed by further purification steps like preparative thin-layer chromatography or crystallization to yield pure this compound.[4]

Conclusion

This compound remains a molecule of significant interest due to its specific inhibitory action on tyrosine hydroxylase. This technical guide consolidates the available chemical and biological data on this compound, providing a valuable resource for researchers in pharmacology, drug discovery, and biochemistry. The provided experimental protocols offer a starting point for further investigation into the properties and potential applications of this fungal metabolite. Further research is warranted to determine the precise IC₅₀ of this compound on tyrosine hydroxylase and to explore its effects in more complex biological systems.

References

Oudenone: A Technical Review of a Fungal Metabolite with Antihypertensive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has garnered scientific interest for its specific inhibitory action on tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine biosynthesis pathway. This inhibition provides a direct mechanism for its observed antihypertensive effects, making it a subject of research for potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation.

Core Concepts: Tyrosine Hydroxylase Inhibition

This compound exerts its primary biological effect by inhibiting tyrosine hydroxylase (TH). TH is a critical enzyme responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By blocking this crucial step, this compound effectively reduces the overall production of these neurotransmitters and hormones, which are key regulators of blood pressure.

Signaling Pathway of Catecholamine Biosynthesis and this compound's Point of Intervention

The following diagram illustrates the catecholamine biosynthesis pathway and highlights the specific point of inhibition by this compound.

Catecholamine_Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound TH Tyrosine Hydroxylase (TH) This compound->TH Inhibition AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Catecholamine biosynthesis pathway and this compound's inhibitory action.

Quantitative Data on this compound's Inhibitory Activity

While the primary target of this compound is tyrosine hydroxylase, a significant portion of the detailed kinetic data available in the literature comes from studies on a closely related enzyme, phenylalanine hydroxylase.

EnzymeInhibitorIC50 Value (M)Type of InhibitionSubstrate CompetitionCofactor Competition
Phenylalanine HydroxylaseThis compound2.3 x 10-3[1]Competitive/NoncompetitiveNoncompetitive with Phenylalanine[1]Competitive with Tetrahydropterin cofactor[1]

Note: The IC50 value for this compound's inhibition of tyrosine hydroxylase is not explicitly stated in the reviewed literature, but its mechanism is reported to be competitive with the pteridine cofactor.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

The following protocol is a synthesized methodology based on common practices for determining tyrosine hydroxylase activity and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on tyrosine hydroxylase activity.

Materials:

  • Enzyme Source: Purified tyrosine hydroxylase or a crude enzyme preparation from sources like the adrenal medulla or PC12 cells.

  • Substrate: L-Tyrosine

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Buffer: Typically a buffer at a pH range of 6.0-7.0, such as MES or phosphate buffer, containing catalase to prevent cofactor oxidation.

  • Detection System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection to quantify the product, L-DOPA.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, catalase, L-tyrosine, and BH4.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control group without this compound is included.

  • Enzyme Addition: The reaction is initiated by the addition of the tyrosine hydroxylase enzyme preparation.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid like perchloric acid.

  • Product Quantification: The amount of L-DOPA formed is quantified using HPLC. The mobile phase and column are chosen to achieve good separation of L-DOPA from other components of the reaction mixture.

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Inhibition Assay

TH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Catalase, L-Tyrosine, BH4) Add_Inhibitor Add this compound to wells Reaction_Mix->Add_Inhibitor Inhibitor_Prep Prepare this compound dilutions Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare Tyrosine Hydroxylase Add_Enzyme Initiate reaction with TH Enzyme_Prep->Add_Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Stop reaction with acid Incubate->Terminate HPLC Quantify L-DOPA by HPLC Terminate->HPLC IC50_Calc Calculate % Inhibition and IC50 HPLC->IC50_Calc

Workflow for determining tyrosine hydroxylase inhibition by this compound.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying essential hypertension. The following is a general protocol for assessing the antihypertensive effects of a test compound like this compound in this model.

Objective: To evaluate the effect of this compound on blood pressure in spontaneously hypertensive rats.

Animals: Male spontaneously hypertensive rats (SHR) are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.

Procedure:

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

  • Drug Administration: Rats are divided into control and treatment groups. The treatment group receives this compound, typically administered orally (gavage) or intraperitoneally, at various doses. The control group receives the vehicle.

  • Blood Pressure Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., daily or weekly) for the duration of the study.

  • Data Analysis: Changes in blood pressure and heart rate in the this compound-treated group are compared to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.

Quantitative Data from a Representative Antihypertensive Study in SHR (using a different compound for illustrative purposes):

Treatment GroupDoseDurationChange in Systolic Blood Pressure (mmHg)
Control (Vehicle)-4 weeks+25 ± 5
Test Compound10 mg/kg/day4 weeks-30 ± 7
Test Compound30 mg/kg/day4 weeks-55 ± 9

This table illustrates the type of quantitative data expected from an in vivo antihypertensive study. Specific data for this compound is needed for a complete assessment.

Conclusion

This compound presents a compelling case for a naturally derived therapeutic lead for hypertension due to its targeted inhibition of tyrosine hydroxylase. The available data, primarily from in vitro studies on related enzymes, suggests a competitive inhibition mechanism with respect to the pteridine cofactor. To advance the development of this compound or its analogs, further research is critically needed to establish a definitive IC50 value for tyrosine hydroxylase and to conduct comprehensive in vivo studies in relevant animal models of hypertension to quantify its antihypertensive efficacy and elucidate its pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a foundational framework for conducting such essential future research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oudenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of Oudenone, a known inhibitor of tyrosine hydroxylase. The information is intended for use by qualified researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a fungal metabolite that has garnered interest due to its inhibitory activity against tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This inhibitory action gives this compound potential therapeutic applications, including in the management of hypertension.[1] Two primary synthetic routes to this compound are a one-step condensation reaction and a multi-step pathway involving the construction of an open-chain precursor followed by cyclization.[1][3] This document outlines the protocols for both methods.

Data Presentation

The following tables summarize the quantitative data for the key steps in the multi-step synthesis of this compound, as this route provides more detailed intermediate data in the available literature.

Table 1: Summary of Yields for Multi-Step this compound Synthesis Intermediates

Step No.Intermediate ProductStarting MaterialsYield (%)Reference
13-Propyl-δ-valerolactolEthyl 2-oxocyclopentanecarboxylate63[3]
24-Hydroxyoctanal-1-(1,3)-dithiane3-Propyl-δ-valerolactol, 1,3-propanedithiol90[3]
34-tert-Butyldimethylsilyl Ether Derivative4-Hydroxyoctanal-1-(1,3)-dithiane, TBDMSCl>98[3]
4Carboxylic Acid Derivative4-tert-Butyldimethylsilyl Ether Derivative, Succinic anhydride35-55[3]
5N-Acetylcysteamine ThioesterCarboxylic Acid Derivative, N-acetylcysteamine50[3]
6α-Diketone NAC ThioesterN-Acetylcysteamine Thioester40[3]

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound

This method provides a direct route to this compound through the condensation of 1,3-cyclopentanedione and a substituted tetrahydrofuran derivative.[1]

Materials:

  • 1,3-Cyclopentanedione

  • 2,5-Diethoxy-5-propyltetrahydrofuran

  • Solvent (e.g., a high-boiling point solvent like dioxane or neat)

  • Silica gel for column chromatography

  • Eluent: Benzene:Acetone (9:1)

Procedure:

  • Combine 1,3-cyclopentanedione and 2,5-diethoxy-5-propyltetrahydrofuran in a suitable reaction vessel.

  • Heat the mixture. The exact temperature and reaction time should be optimized, but heating at elevated temperatures (e.g., reflux) is generally required.[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography.[1]

  • Elute the column with a mixture of benzene and acetone (9:1 v/v).[1]

  • Collect the fractions containing this compound and combine them.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Protocol 2: Multi-Step Synthesis of an this compound Precursor

This pathway involves the synthesis of an α-diketone open-chain precursor which can then be enzymatically cyclized to this compound.[3] The following is a key step in the synthesis of the precursor.

Synthesis of 4-Hydroxyoctanal-1-(1,3)-dithiane:

Materials:

  • 3-Propyl-δ-valerolactol (1.0 eq)

  • 1,3-Propanedithiol (1.5 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.44 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water (H₂O)

  • 10% Aqueous Potassium Hydroxide (KOH)

  • Potassium Carbonate (K₂CO₃), anhydrous

Procedure:

  • Dissolve 3-propyl-δ-valerolactol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add 1,3-propanedithiol to the solution.

  • Add boron trifluoride etherate dropwise to the reaction mixture via a syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, quench the reaction by washing the mixture with equal volumes of water, followed by 10% aqueous KOH, and then again with water.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the dithiane derivative. The product is often of sufficient purity to proceed to the next step without further purification.[3]

Signaling Pathway and Mechanism of Action

This compound functions as an inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the biosynthesis of dopamine and other catecholamines.[2][4] The inhibition of TH by this compound is competitive with respect to the tetrahydrobiopterin cofactor.[5]

Dopamine Biosynthesis Pathway

The following diagram illustrates the initial steps of the catecholamine biosynthesis pathway, highlighting the role of tyrosine hydroxylase.

Dopamine_Biosynthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-limiting step) Tyrosine->TH + O₂, Tetrahydrobiopterin LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC + Pyridoxal phosphate (Vitamin B6) Dopamine Dopamine TH->LDOPA AADC->Dopamine

Caption: The conversion of L-Tyrosine to Dopamine.

Inhibition of Tyrosine Hydroxylase by this compound

This diagram shows how this compound intervenes in the dopamine synthesis pathway.

Oudenone_Inhibition cluster_pathway Dopamine Synthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH LDOPA L-DOPA TH->LDOPA This compound This compound This compound->TH Competitive Inhibition (with Tetrahydrobiopterin)

Caption: this compound's inhibitory action on Tyrosine Hydroxylase.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Oudenone_Workflow start Start reaction Chemical Synthesis (One-Step or Multi-Step) start->reaction extraction Work-up & Solvent Removal reaction->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Characterization (e.g., NMR, MS) purification->analysis end Pure this compound analysis->end

Caption: General workflow for this compound synthesis.

References

Application Notes and Protocols for the Isolation of Oudenone from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a fungal metabolite originally isolated from the culture broth of Oudemansiella radicata (also known as Hymenopellis radicata). It is a polyketide-derived natural product that has garnered interest due to its biological activities, including the inhibition of tyrosine hydroxylase, suggesting potential applications as an antihypertensive agent.[1] This document provides detailed application notes and protocols for the isolation and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.

Fungal Strain and Culture Conditions

The primary producing organism of this compound is the basidiomycete fungus Oudemansiella radicata. For successful isolation of this compound, optimal growth of the fungal mycelium is crucial. The following table summarizes the optimal conditions for the mycelial growth of O. radicata.

ParameterOptimal ValueReference
Temperature25°C[2]
pH6.0[2]
Carbon SourceXylose[2]
Nitrogen SourceAlanine[2]
C/N Ratio~20:1 (with 3% glucose)[2]

Experimental Protocols

The following protocols are compiled from methodologies described in the scientific literature for the cultivation of Oudemansiella radicata and the subsequent isolation and purification of this compound.

Fungal Culture and Fermentation

This protocol describes the submerged fermentation of Oudemansiella radicata for the production of this compound.

Materials and Reagents:

  • Pure culture of Oudemansiella radicata (e.g., ATCC 20295)

  • Potato Dextrose Agar (PDA) for maintaining stock cultures

  • Liquid fermentation medium (e.g., Lilly medium or a custom medium based on the optimal conditions listed above)

  • Erlenmeyer flasks

  • Shaking incubator

  • Sterile glassware and consumables

Protocol:

  • Stock Culture Maintenance: Maintain stock cultures of O. radicata on Potato Dextrose Agar (PDA) slants.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelial agar plug from a stock culture to a fresh PDA plate.

    • Incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

    • Use these plates to inoculate the liquid seed culture.

  • Seed Culture:

    • Prepare a seed culture medium in Erlenmeyer flasks. A suitable medium can be Potato Dextrose Broth (PDB).

    • Inoculate the seed culture flasks with mycelial plugs from the PDA plates.

    • Incubate at 25-26.5°C on a rotary shaker at 140 rpm for 3-5 days.

  • Production Culture:

    • Prepare the production fermentation medium in larger Erlenmeyer flasks or a fermenter. The Lilly medium has been shown to be favorable for mycelial growth.[2]

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate the production culture at 25-26.5°C on a rotary shaker at 140 rpm for 10-14 days.

    • Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with ethyl acetate, and analyzing by UV-Vis spectrophotometry or HPLC.

Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture broth.

Materials and Reagents:

  • Fermentation broth of O. radicata

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.

  • Solvent Extraction:

    • Transfer the cell-free culture broth to a large separatory funnel.

    • Extract the broth three times with an equal volume of ethyl acetate or diethyl ether.[3]

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

    • Filter to remove the drying agent.

    • Concentrate the dried organic extract in vacuo using a rotary evaporator to obtain the crude extract containing this compound.

Purification of this compound

This protocol outlines a two-step purification process for this compound using flash column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • C18 reversed-phase HPLC column

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, optional)

  • Flash chromatography system

  • Preparative HPLC system

Protocol:

  • Flash Column Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Pack a flash chromatography column with silica gel.

    • Equilibrate the column with a non-polar mobile phase (e.g., hexane).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the this compound-containing fractions and concentrate using a rotary evaporator.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified this compound from the flash chromatography step in a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the filtered sample onto a C18 reversed-phase preparative HPLC column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water. A typical mobile phase could be a mixture of acetonitrile and water, with or without a small amount of an acid modifier like TFA (e.g., 0.1%) to improve peak shape.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction by analytical HPLC.

    • Remove the solvent from the purified fraction, typically by lyophilization or evaporation, to obtain pure this compound.

Data Presentation

While specific yields of this compound from fungal cultures can vary depending on the strain, medium composition, and fermentation conditions, the optimization of culture parameters is key to maximizing production. The following table summarizes the optimal conditions for the mycelial growth of Oudemansiella radicata, which is a prerequisite for this compound production.

ParameterOptimal Value
Temperature25°C
pH6.0
Carbon SourceXylose
Nitrogen SourceAlanine
C/N Ratio~20:1 (with 3% glucose)

Data sourced from Kim et al. (2005).[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Oudemansiella radicata cultures.

G cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Purification Culture Stock Culture (O. radicata on PDA) Inoculum Inoculum Preparation (PDA Plates) Culture->Inoculum Seed Seed Culture (Liquid Medium) Inoculum->Seed Production Production Culture (Submerged Fermentation) Seed->Production Separate Separation of Mycelia and Broth Production->Separate Extract Solvent Extraction (Ethyl Acetate) Separate->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Crude Crude Extract Concentrate->Crude Flash Flash Chromatography (Silica Gel) Crude->Flash HPLC Reversed-Phase HPLC (C18 Column) Flash->HPLC Pure Pure this compound HPLC->Pure

Workflow for this compound Isolation and Purification.
Proposed Biosynthetic Pathway

This compound is biosynthesized via a polyketide pathway. The proposed mechanism involves the enzymatic cyclization of an open-chain hexaketide precursor, which is analogous to the "polyepoxide cascade" model.[3]

G PKS Polyketide Synthase (PKS) Precursor Open-Chain Hexaketide Precursor PKS->Precursor Biosynthesis Enzyme Enzymatic Cyclization Precursor->Enzyme This compound This compound Enzyme->this compound Formation of Tetrahydrofuran and 1,3-cyclopentadione moieties

Proposed Biosynthetic Pathway of this compound.

References

Oudenone In Vitro Assay: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oudenone, a metabolite isolated from the fungus Oudemansiella radicata, has been identified as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This inhibitory action makes this compound a molecule of significant interest in neurochemical research and as a potential lead compound in drug discovery programs targeting pathways involving catecholamine metabolism. This document provides a detailed protocol for conducting an in vitro assay to characterize the inhibitory activity of this compound on tyrosine hydroxylase.

Mechanism of Action

This compound acts as an inhibitor of aromatic amino acid hydroxylases. While specific kinetic studies on its interaction with tyrosine hydroxylase are not extensively detailed in publicly available literature, studies on the closely related enzyme phenylalanine hydroxylase have shed light on its mechanism. This compound exhibits competitive inhibition with respect to the tetrahydropterin cofactor and noncompetitive inhibition with respect to the amino acid substrate, phenylalanine.[3] This suggests that this compound likely binds to the cofactor-binding site of the enzyme, thereby preventing the binding of the necessary pterin cofactor and inhibiting the enzyme's catalytic activity.

Signaling Pathway of Catecholamine Biosynthesis

Catecholamine_Biosynthesis Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L-Tyrosine L_DOPA L_DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC L-DOPA Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Dopamine Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Norepinephrine Epinephrine Epinephrine TH->L_DOPA Tetrahydrobiopterin O2 AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine This compound This compound This compound->Inhibition Inhibition->TH

Caption: The catecholamine biosynthesis pathway, highlighting the inhibitory action of this compound on tyrosine hydroxylase.

Quantitative Data

EnzymeInhibitorIC50 ValueReference
Phenylalanine HydroxylaseThis compound2.3 x 10-3 M[3]
Tyrosine Hydroxylase This compound To be determined by the user -

The following protocols provide a framework for determining the IC50 value of this compound for tyrosine hydroxylase.

Experimental Protocols

This section details a spectrophotometric in vitro assay to determine the inhibitory activity of this compound on tyrosine hydroxylase. The assay is based on the measurement of L-DOPA production, which is detected following its oxidation to dopachrome.

Materials and Reagents
  • Recombinant Tyrosine Hydroxylase (human or other species)

  • L-Tyrosine

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride (BH4)

  • Ferrous Ammonium Sulfate ((NH4)2Fe(SO4)2·6H2O)

  • Catalase

  • Dithiothreitol (DTT)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sodium Acetate buffer (e.g., 100 mM, pH 6.0)

  • Perchloric acid (HClO4)

  • Sodium periodate (NaIO4)

  • Sodium sulfite (Na2SO3)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions
  • Tyrosine Hydroxylase Stock Solution: Reconstitute the lyophilized enzyme in a suitable buffer (as recommended by the manufacturer) to a final concentration of, for example, 1 mg/mL. Aliquot and store at -80°C.

  • L-Tyrosine Stock Solution (10 mM): Dissolve L-tyrosine in the assay buffer. Gentle warming may be necessary.

  • BH4 Stock Solution (10 mM): Prepare fresh in ice-cold, deoxygenated water. Protect from light.

  • Ferrous Ammonium Sulfate Stock Solution (10 mM): Prepare fresh in deoxygenated water.

  • Catalase Solution (1 mg/mL): Dissolve in assay buffer.

  • DTT Stock Solution (1 M): Dissolve in deoxygenated water.

  • This compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO.

  • Assay Buffer: 100 mM Sodium Acetate, pH 6.0, containing 1 mM DTT and 10 µg/mL catalase.

  • Stopping Reagent: 2 M Perchloric acid.

  • Color Development Reagent A: 2% (w/v) Sodium periodate in water.

  • Color Development Reagent B: 1% (w/v) Sodium sulfite in 1 M NaOH.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reagent Solutions P2 Prepare this compound Dilutions P1->P2 A2 Add this compound or Vehicle (DMSO) P2->A2 A1 Add Assay Buffer, BH4, and Ferrous Ammonium Sulfate to wells A1->A2 A3 Add Tyrosine Hydroxylase and pre-incubate A2->A3 A4 Initiate reaction by adding L-Tyrosine A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop reaction with Perchloric Acid A5->A6 D1 Add Sodium Periodate A6->D1 D2 Add Sodium Sulfite/NaOH D1->D2 D3 Measure Absorbance at 475 nm D2->D3 DA1 Calculate % Inhibition D3->DA1 DA2 Determine IC50 Value DA1->DA2

Caption: Workflow for the in vitro this compound tyrosine hydroxylase inhibition assay.

Assay Protocol
  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Plate Setup: In a 96-well microplate, add the following in order:

    • 70 µL of Assay Buffer

    • 10 µL of 10 mM BH4 solution

    • 5 µL of 10 mM Ferrous Ammonium Sulfate solution

    • 5 µL of the appropriate this compound dilution or DMSO (for control wells).

  • Enzyme Addition and Pre-incubation: Add 5 µL of the tyrosine hydroxylase stock solution to each well. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the 10 mM L-tyrosine stock solution to each well. The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 20 µL of 2 M perchloric acid to each well.

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Color Development:

    • Transfer 80 µL of the supernatant from each well to a new 96-well plate.

    • Add 20 µL of Color Development Reagent A (Sodium periodate) to each well. Incubate for 5 minutes at room temperature to oxidize the L-DOPA.

    • Add 50 µL of Color Development Reagent B (Sodium sulfite/NaOH) to each well to stabilize the dopachrome.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader.

Data Analysis
  • Calculate Percent Inhibition: The percentage of tyrosine hydroxylase inhibition by this compound can be calculated using the following formula:

    % Inhibition = [1 - (Absorbancesample - Absorbanceblank) / (Absorbancecontrol - Absorbanceblank)] x 100

    • Absorbancesample: Absorbance of the well with this compound.

    • Absorbancecontrol: Absorbance of the well with DMSO instead of this compound.

    • Absorbanceblank: Absorbance of a well containing all reagents except the enzyme.

  • Determine IC50 Value: The IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of this compound's inhibitory activity against tyrosine hydroxylase. By following this detailed methodology, researchers can accurately determine the IC50 value of this compound and further characterize its inhibitory kinetics. This information is crucial for understanding the pharmacological profile of this compound and for its potential development as a modulator of catecholamine biosynthesis.

References

Oudenone in Cell Culture: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a fungal metabolite recognized for its inhibitory effects on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. This property positions this compound as a valuable tool for research in neurobiology, particularly in studies related to Parkinson's disease and other neurological disorders involving dopaminergic neurons. Furthermore, its inhibitory action extends to phenylalanine hydroxylase, suggesting broader applications in metabolic research. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for its preparation, application, and the assessment of its biological effects.

Data Presentation

The following table summarizes the quantitative data available for this compound's biological activity. It is important to note that specific IC50 and EC50 values in various cell lines are not extensively reported in the literature, and therefore, empirical determination in the experimental system of interest is highly recommended.

ParameterTarget/AssayValueCell Line/SystemReference
IC50 Phenylalanine Hydroxylase Inhibition2.3 x 10⁻³ Min vitro enzyme assay[1]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for in vitro studies is the preparation of a stable, concentrated stock solution of this compound. Given its molecular properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of this compound required to prepare the desired volume of stock solution.

  • In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to the this compound powder in a light-protecting microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

The following is a general protocol for treating adherent neuronal cell lines, such as SH-SY5Y or PC12, with this compound. This protocol should be optimized for specific cell lines and experimental conditions.

Materials:

  • Adherent neuronal cells (e.g., SH-SY5Y, PC12)

  • Complete cell culture medium

  • Sterile phosphate-buffered saline (PBS)

  • This compound stock solution

  • Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)

Protocol:

  • Seed the cells in the appropriate tissue culture plates at a density that will allow for optimal growth and treatment response.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%).

  • Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium immediately before use. It is recommended to perform a dose-response experiment to determine the optimal concentration, starting with a range from low micromolar to millimolar, based on the available IC50 data for phenylalanine hydroxylase.

  • Remove the existing culture medium from the cells and wash once with sterile PBS.

  • Add the medium containing the appropriate concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired treatment duration. The incubation time should be optimized based on the specific assay and expected biological response (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound or its protective effects against a neurotoxin, a cell viability assay such as the MTT assay can be performed.

Materials:

  • Cells treated with this compound as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After the desired this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Tyrosine Hydroxylase (TH) Inhibition Assay (Cell-Based)

This protocol provides a framework for assessing the inhibitory effect of this compound on TH activity within a cellular context using Western blotting to measure TH protein levels.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibody against Tyrosine Hydroxylase (TH)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Following this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against TH overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

  • Normalize the TH band intensity to the loading control to determine the relative change in TH protein levels.

Visualizations

G cluster_0 This compound Preparation and Application Oudenone_Powder This compound Powder Stock_Solution 10 mM Stock in DMSO Oudenone_Powder->Stock_Solution Dissolve Working_Solution Working Dilutions in Culture Medium Stock_Solution->Working_Solution Dilute Cell_Treatment Treat Adherent Neuronal Cells Working_Solution->Cell_Treatment Apply

Figure 1. Experimental workflow for this compound preparation and cell treatment.

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Catalyzed by Dopamine Dopamine L_DOPA->Dopamine Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) This compound This compound This compound->Tyrosine_Hydroxylase Inhibits

Figure 2. this compound inhibits the conversion of Tyrosine to L-DOPA.

G cluster_1 Cell Viability Assessment (MTT Assay) Treated_Cells This compound-Treated Cells MTT_Addition Add MTT Reagent Treated_Cells->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Formazan_Formation Formazan Crystals Form Incubation->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability Absorbance_Reading->Data_Analysis

Figure 3. Workflow for assessing cell viability using the MTT assay.

References

Oudenone for Inducing Specific Metabolic Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a naturally occurring small molecule that functions as a potent inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.[1] This inhibitory action provides a powerful tool for researchers to investigate the physiological and pathological roles of catecholamines—dopamine, norepinephrine, and epinephrine—in various biological systems. By depleting catecholamine levels, this compound can be used to study the downstream effects on interconnected metabolic pathways, offering insights into metabolic regulation, neurotransmission, and the development of therapeutic strategies for conditions involving catecholamine dysregulation.

These application notes provide an overview of the known metabolic effects of this compound, primarily focusing on its impact on catecholamine biosynthesis. Additionally, potential, though less established, applications in studying glucose metabolism, protein turnover, and autophagy are discussed based on the known downstream effects of catecholamine depletion. Detailed protocols for in vitro studies are provided to guide researchers in utilizing this compound for their specific research needs.

Mechanism of Action

This compound exerts its biological effects by inhibiting tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a critical precursor for dopamine synthesis.[1] By blocking this initial step, this compound effectively reduces the production of dopamine and, consequently, norepinephrine and epinephrine.

Metabolic Pathways Modulated by this compound

Catecholamine Biosynthesis

The primary and most well-documented application of this compound is the specific inhibition of the catecholamine biosynthesis pathway. This allows for the study of the roles of these neurotransmitters and hormones in a variety of physiological processes.

Diagram of the Catecholamine Biosynthesis Pathway and this compound Inhibition

cluster_pathway Catecholamine Biosynthesis cluster_inhibition Inhibition by this compound L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound This compound->L-DOPA Inhibits TH

Caption: this compound blocks the conversion of L-Tyrosine to L-DOPA.

Glucose Metabolism (Indirect Modulation)

Recent research suggests a link between catecholaminergic neurons in the hypothalamus and the regulation of glucose homeostasis. Specifically, tyrosine hydroxylase-expressing neurons in the paraventricular nucleus of the hypothalamus are implicated in the control of blood glucose levels.[2] Inhibition of these neurons, which would be an effect of this compound, has been shown to impact glucose metabolism, suggesting that this compound could be a tool to investigate the neuro-autonomic control of glucose and insulin levels.[2][3]

Logical Diagram of this compound's Potential Influence on Glucose Metabolism

This compound This compound TH_inhibition Tyrosine Hydroxylase Inhibition This compound->TH_inhibition Hypothalamic_neurons Hypothalamic TH Neurons TH_inhibition->Hypothalamic_neurons Inhibits Glucose_homeostasis Glucose Homeostasis Hypothalamic_neurons->Glucose_homeostasis Regulates

Caption: this compound may indirectly affect glucose homeostasis.

Protein Secretion and Autophagy (Exploratory Areas)

While direct evidence for this compound's role in general protein secretion and autophagy is limited, the depletion of catecholamines may have indirect effects on these processes. Catecholamines are known to influence protein turnover in skeletal muscle, and dysregulation of catecholamine systems has been linked to alterations in autophagy.[4][5] Therefore, this compound could be a valuable research tool to explore these potential connections.

Quantitative Data

Currently, there is a lack of comprehensive quantitative data in the public domain specifically detailing the dose-response effects of this compound on various metabolic markers beyond catecholamine levels. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell or animal models.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Catecholamine Synthesis

This protocol describes a general method for treating cultured cells with this compound to inhibit catecholamine production.

Materials:

  • This compound

  • Appropriate cell line (e.g., PC12, SH-SY5Y, or primary neurons)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Cell lysis buffer

  • Assay kits for measuring dopamine, norepinephrine, and epinephrine (e.g., ELISA or HPLC-based methods)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A typical starting range for in vitro studies could be 1-100 µM, but this should be optimized for each cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific research question.

  • Cell Lysis and Sample Collection: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer. Collect the cell lysates for analysis.

  • Catecholamine Measurement: Measure the concentrations of dopamine, norepinephrine, and epinephrine in the cell lysates using an appropriate assay method.

Experimental Workflow for In Vitro this compound Treatment

start Seed Cells prepare Prepare this compound Solutions start->prepare treat Treat Cells prepare->treat incubate Incubate treat->incubate lyse Lyse Cells incubate->lyse analyze Analyze Catecholamine Levels lyse->analyze end Data Analysis analyze->end

Caption: Workflow for studying this compound's effects in vitro.

Protocol 2: Assessment of Cellular Viability and Cytotoxicity

It is crucial to determine the cytotoxic potential of this compound in the chosen cell line to ensure that the observed metabolic effects are not due to cell death.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit).

  • Plate reader or fluorescence microscope.

Procedure:

  • Perform this compound Treatment: Follow steps 1-4 of Protocol 1.

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each this compound concentration compared to the vehicle control. This will help in determining the non-toxic concentration range for subsequent experiments.

Data Presentation

The following table provides a template for summarizing quantitative data from this compound experiments.

This compound Concentration (µM)Dopamine Level (% of Control)Norepinephrine Level (% of Control)Epinephrine Level (% of Control)Cell Viability (% of Control)
0 (Vehicle Control)100100100100
1
10
50
100

Conclusion

This compound is a valuable pharmacological tool for studying the metabolic pathways regulated by catecholamines. Its specific inhibition of tyrosine hydroxylase allows for the targeted depletion of dopamine, norepinephrine, and epinephrine, providing a means to investigate their roles in health and disease. While its primary application is in the study of catecholamine biosynthesis, emerging evidence suggests potential utility in exploring the intricate connections between the catecholaminergic system and other fundamental metabolic processes such as glucose homeostasis. Further research is warranted to fully elucidate the effects of this compound on lipid metabolism, protein secretion, and autophagy. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their metabolic studies.

References

Oudenone: A Potent Tool for the Investigation of Catecholamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone, a fungal metabolite first isolated from Oudemansiella radicata, is a valuable pharmacological tool for the study of catecholamine biosynthesis.[1][2] It functions as a potent and specific inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of the catecholamines: dopamine, norepinephrine, and epinephrine.[1][3] This property makes this compound an indispensable agent for researchers investigating the physiological and pathological roles of these crucial neurotransmitters and hormones. These application notes provide detailed information and protocols for the effective use of this compound in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect on tyrosine hydroxylase through a competitive mechanism with respect to the tetrahydrobiopterin (BH4) cofactor.[3] Tyrosine hydroxylase requires BH4 to convert L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine.[4][5] By competing with BH4 for binding to the enzyme, this compound effectively blocks this initial and critical step in catecholamine synthesis. This targeted action allows for the specific modulation of the catecholamine pathway without directly affecting other neurotransmitter systems.

Applications in Research

The specific inhibition of tyrosine hydroxylase by this compound lends itself to a variety of research applications:

  • Elucidating the role of catecholamines in physiological processes: By depleting endogenous catecholamines, researchers can study their involvement in processes such as blood pressure regulation, motor control, and mood.[6][7]

  • Investigating the pathophysiology of diseases: this compound can be used to model conditions associated with catecholamine dysregulation, including Parkinson's disease, hypertension, and certain psychiatric disorders.

  • Screening for novel therapeutic agents: By establishing a baseline of catecholamine depletion with this compound, researchers can screen for compounds that may restore or modulate catecholamine synthesis.

  • Studying the regulation of tyrosine hydroxylase: this compound can be used as a tool to investigate the factors that regulate the expression and activity of tyrosine hydroxylase.

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory action of this compound on tyrosine hydroxylase.

ParameterValueSpecies/SystemReference
IC50 2.6 x 10⁻⁵ MBovine Adrenal Tyrosine Hydroxylase[8]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.

Catecholamine_Synthesis_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT) This compound This compound This compound->TH Inhibition BH4 Tetrahydrobiopterin (BH4) BH4->TH Cofactor

Caption: Catecholamine synthesis pathway and the inhibitory action of this compound.

References

Oudenone in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudenone, a fungal metabolite, has been identified as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This property positions this compound as a valuable tool for experimental neuroscience research, particularly in studies involving the modulation of dopaminergic, noradrenergic, and adrenergic pathways. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in both in vitro and in vivo neuroscience research models.

Introduction to this compound

This compound is a naturally occurring small molecule that selectively inhibits tyrosine hydroxylase, the enzyme responsible for converting L-tyrosine to L-DOPA.[1] This initial step is crucial for the synthesis of the neurotransmitters dopamine, norepinephrine, and epinephrine. By inhibiting TH, this compound can effectively decrease the production of these key catecholamines, making it a useful pharmacological agent for studying the consequences of catecholamine depletion in various neurological processes and disease models. While its inhibitory effect on phenylalanine hydroxylase has been quantified, it is understood that its primary target in neuroscience is tyrosine hydroxylase.[2]

Mechanism of Action: Inhibition of Catecholamine Biosynthesis

This compound exerts its effect by interfering with the normal function of tyrosine hydroxylase. The catecholamine synthesis pathway is a fundamental process in neuronal signaling.

The inhibition of TH by this compound leads to a reduction in the downstream production of dopamine, norepinephrine, and epinephrine. This targeted disruption allows researchers to investigate the roles of these neurotransmitters in a variety of physiological and pathological conditions, including motor control, reward pathways, and neurodegenerative disorders like Parkinson's disease.

Catecholamine_Biosynthesis_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibition Inhibition by this compound L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound This compound->Inhibition Inhibition->L_DOPA Inhibition caption Inhibition of Tyrosine Hydroxylase by this compound. In_Vitro_Workflow start Start: SH-SY5Y Cell Culture diff Differentiation (optional) (e.g., Retinoic Acid) start->diff seed Seed cells in 96-well plate diff->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate (e.g., 24h) treat->incubate lyse Cell Lysis incubate->lyse protein_quant Protein Quantification (BCA) lyse->protein_quant th_assay Tyrosine Hydroxylase Activity Assay (e.g., HPLC or Kit-based) lyse->th_assay analysis Data Analysis (% Inhibition, IC50) protein_quant->analysis th_assay->analysis end End analysis->end caption In Vitro Workflow for this compound. In_Vivo_Workflow cluster_analysis Downstream Analysis Options start Start: Animal Acclimatization prep Prepare this compound Solution start->prep admin Administer this compound to Rodents (e.g., i.p. injection) prep->admin monitor Post-Administration Monitoring (Behavioral Observations) admin->monitor euthanize Euthanasia and Tissue Collection monitor->euthanize analysis Downstream Analysis euthanize->analysis neurochem Neurochemical Analysis (HPLC) analysis->neurochem ihc Immunohistochemistry (TH staining) analysis->ihc behavior Behavioral Testing analysis->behavior end End caption In Vivo Experimental Workflow.

References

Determining Oudenone Concentration and Purity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudenone is a fungal metabolite known for its inhibitory activity against tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine. This property makes this compound and its analogs valuable tool compounds in neurological research and potential starting points for drug discovery programs. Accurate determination of this compound's concentration and purity is critical for reliable experimental results and for quality control in any drug development pipeline.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for determining the absolute purity of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is described.

Mechanism of Action: Inhibition of Tyrosine Hydroxylase

This compound exerts its biological effect by inhibiting tyrosine hydroxylase (TH). TH catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the synthesis of dopamine.[1][2][3][4] By inhibiting this crucial enzyme, this compound effectively reduces the production of dopamine and subsequent catecholamines. The enzyme utilizes tetrahydrobiopterin (BH4) as a cofactor in this hydroxylation reaction.[1][5] this compound's inhibitory action is competitive with respect to the cofactor BH4, meaning it competes with BH4 for binding to the enzyme's active site.

Oudenone_Signaling_Pathway cluster_synthesis Dopamine Synthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) TH_Enzyme Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine AADC Dopamine->TH_Enzyme Feedback Inhibition This compound This compound This compound->TH_Enzyme Competitively inhibits BH4 BH4 (Cofactor) BH4->TH_Enzyme Binds to active site HPLC_Workflow SamplePrep Sample Preparation (Extraction & Filtration) HPLC_System HPLC-UV System SamplePrep->HPLC_System StandardPrep Standard Preparation (Calibration Curve) StandardPrep->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection (e.g., 270 nm) Chromatography->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis Result This compound Concentration DataAnalysis->Result qNMR_Workflow SamplePrep Sample Preparation (Accurate Weighing of this compound and Internal Standard) NMR_Acquisition NMR Data Acquisition (1H NMR Spectrum) SamplePrep->NMR_Acquisition DataProcessing Data Processing (Phasing, Baseline Correction, and Integration) NMR_Acquisition->DataProcessing PurityCalculation Purity Calculation (Using Signal Integrals, Molar Masses, and Weights) DataProcessing->PurityCalculation Result Absolute Purity of this compound (%) PurityCalculation->Result

References

Oudenone: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known stability characteristics of Oudenone and recommended storage conditions. Due to limited direct experimental data on this compound's degradation, this document also outlines detailed protocols for conducting forced degradation studies to establish a complete stability profile.

Introduction to this compound

This compound is a fungal metabolite that functions as an inhibitor of tyrosine hydroxylase[1], the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine[2][3]. Its inhibitory action on this critical pathway makes it a valuable tool for research in neurobiology and pharmacology. However, early research into its synthesis has indicated that precursors to this compound are chemically unstable, necessitating storage at ultra-low temperatures (-85 °C) to prevent decomposition[4]. This suggests that this compound itself may be susceptible to degradation under certain conditions.

Recommended Storage and Handling

Based on the inferred instability from its precursors and general best practices for handling potentially sensitive small molecules, the following storage and handling procedures are recommended:

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureLight ConditionsAtmosphere
Solid (Lyophilized Powder) -20°C to -80°CProtect from lightInert gas (e.g., Argon, Nitrogen)
Stock Solutions (in organic solvents) -80°CProtect from lightTightly sealed vials

Handling Precautions:

  • When preparing solutions, use anhydrous solvents to minimize hydrolysis.

  • For long-term storage of solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated in the literature, common degradation mechanisms for pharmaceuticals include hydrolysis, oxidation, and photolysis[5]. Given this compound's chemical structure, which includes a lactone and a dione moiety, it may be susceptible to the following:

  • Hydrolysis: The ester bond within the lactone ring could be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative stress.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Experimental Protocols for Stability Assessment

To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine its intrinsic stability.

General Protocol for Forced Degradation Studies

This protocol outlines the general steps for conducting a forced degradation study on this compound.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV/PDA detector

  • LC-MS system for degradation product identification

  • Photostability chamber

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare this compound Stock Solution (e.g., in Acetonitrile) hydrolysis Hydrolysis (Acidic, Basic, Neutral) prep->hydrolysis Expose aliquots oxidation Oxidation (e.g., H₂O₂) prep->oxidation Expose aliquots thermal Thermal Stress (e.g., 60°C) prep->thermal Expose aliquots photo Photolytic Stress (UV/Vis light) prep->photo Expose aliquots hplc HPLC-UV/PDA Analysis (Quantify degradation) hydrolysis->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS Analysis (Identify degradants) hplc->lcms Characterize degradants pathway Propose Degradation Pathways lcms->pathway stability Establish Stability Profile pathway->stability

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodologies

4.2.1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol) to a final concentration of 1 mg/mL. This will serve as the stock solution.

4.2.2. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.

  • Neutral Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of HPLC-grade water. Incubate at an elevated temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

4.2.3. Oxidative Degradation:

  • Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide.

  • Incubate at room temperature.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4.2.4. Thermal Degradation:

  • Place an aliquot of the this compound stock solution in a temperature-controlled oven at a set temperature (e.g., 60°C).

  • At specified time points, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Also, subject the solid this compound powder to the same thermal stress.

4.2.5. Photolytic Degradation:

  • Expose an aliquot of the this compound stock solution and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6].

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze the samples by HPLC.

Analytical Method for Stability Testing

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

Table 2: Example HPLC Method Parameters for this compound Stability Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of this compound (e.g., 200-400 nm)
Injection Volume 10 µL

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the rate of degradation under each stress condition.

  • Identify and characterize any major degradation products using LC-MS.

Signaling Pathway Inhibition by this compound

This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase (TH)[1]. TH is the first and rate-limiting enzyme in the synthesis of catecholamines[2][3]. By inhibiting TH, this compound effectively reduces the production of L-DOPA, which is the precursor for dopamine, norepinephrine, and epinephrine. This disruption of the catecholamine biosynthesis pathway has significant downstream effects on various physiological processes regulated by these neurotransmitters.

G cluster_pathway Catecholamine Biosynthesis Pathway cluster_downstream Downstream Effects Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH LDOPA L-DOPA AADC Aromatic L-amino acid decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH effects Modulation of: - Motor control - Mood and cognition - Cardiovascular function - Stress response Dopamine->effects Norepinephrine Norepinephrine PNMT Phenylethanolamine N-methyltransferase (PNMT) Norepinephrine->PNMT Norepinephrine->effects Epinephrine Epinephrine Epinephrine->effects TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine This compound This compound This compound->TH Inhibits

Caption: this compound inhibits tyrosine hydroxylase, blocking catecholamine synthesis.

Conclusion

While direct and comprehensive stability data for this compound is currently lacking in the public domain, evidence from its synthetic precursors strongly suggests a potential for instability. Therefore, stringent storage and handling conditions are recommended. The provided protocols for forced degradation studies offer a robust framework for researchers and drug development professionals to thoroughly characterize the stability profile of this compound, ensuring the reliability and reproducibility of experimental results. Understanding its stability is paramount for its effective use as a research tool and for any potential therapeutic development.

References

Troubleshooting & Optimization

Oudenone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oudenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several challenges, primarily revolving around the construction of the substituted cyclopentenone ring and the control of stereochemistry at the C5 position of the tetrahydrofuran ring. While various synthetic strategies can be envisioned, a particularly efficient one-step method has been reported. Common issues can include low yields, the formation of side products, and difficulties in purification. The stability of intermediates can also be a concern, as highlighted in studies of biosynthetic precursors which have been found to be chemically unstable.[1]

Q2: Is there a recommended straightforward synthesis method for this compound?

A2: A concise one-step synthesis has been developed, which involves the condensation of 1,3-cyclopentanedione with 2,5-diethoxy-5-propyltetrahydrofuran upon heating. This method is particularly advantageous for its simplicity and is also applicable to the synthesis of this compound analogues with modifications in the heterocyclic ring.

Q3: What are the key starting materials for the one-step this compound synthesis?

A3: The key starting materials are 1,3-cyclopentanedione and 2,5-diethoxy-5-propyltetrahydrofuran. While 1,3-cyclopentanedione is commercially available, the substituted tetrahydrofuran derivative needs to be synthesized.

Q4: How can the purity of the synthesized this compound be assessed and improved?

A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Purification can be challenging due to the potential for side products with similar polarities. Column chromatography on silica gel is a common method for purification. For high-purity samples, particularly for biological assays, semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on the one-step condensation method.

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Decomposition of Starting Materials: 2,5-dialkoxytetrahydrofurans can be sensitive to acidic conditions and may decompose upon prolonged heating or in the presence of strong acids.

  • Inefficient Condensation: The reaction may not be reaching a high enough temperature to drive the condensation, or the reaction time may be insufficient.

  • Side Reactions: Undesired side reactions, such as self-condensation of 1,3-cyclopentanedione or polymerization of intermediates, may be consuming the starting materials.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure that the 2,5-diethoxy-5-propyltetrahydrofuran is pure and has not decomposed. It is advisable to use freshly prepared or properly stored material.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. The original literature suggests heating the neat mixture. .

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Consider a Catalyst: While the original procedure involves heating the neat reactants, a mild acid catalyst could potentially promote the reaction at a lower temperature, although care must be taken to avoid decomposition of the tetrahydrofuran starting material.

Problem 2: Difficulty in Purifying this compound

Possible Causes:

  • Formation of Closely-Related Impurities: The reaction may produce isomers or byproducts with similar polarity to this compound, making separation by standard column chromatography difficult.

  • Thermal Decomposition During Purification: this compound or its impurities might be thermally labile, leading to decomposition on the chromatography column.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be more effective than an isocratic one.

    • Stationary Phase: Consider using a different stationary phase, such as alumina, or a reversed-phase silica gel.

  • Utilize HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) can provide much higher resolution.[1]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system could be an effective purification method.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported one-step synthesis of this compound and its analogue.

ProductReactant AReactant BYield (%)Melting Point (°C)
This compound1,3-Cyclopentanedione2,5-Diethoxy-5-propyltetrahydrofuran33.6142-143

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound

This protocol is based on the method described by Tsujikawa et al.

Materials:

  • 1,3-Cyclopentanedione

  • 2,5-Diethoxy-5-propyltetrahydrofuran

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., benzene:acetone 9:1)

Procedure:

  • A mixture of 1,3-cyclopentanedione and 2,5-diethoxy-5-propyltetrahydrofuran is heated.

  • The progress of the reaction should be monitored by a suitable method like TLC.

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The crude product is then purified by column chromatography on silica gel.

  • Elution with a suitable solvent system (e.g., benzene:acetone 9:1) affords this compound.

  • The structure and purity of the final product should be confirmed by analytical methods such as NMR and mass spectrometry.

Protocol 2: Synthesis of 2,5-Diethoxytetrahydrofuran (General Procedure)

The synthesis of the specific 2,5-diethoxy-5-propyltetrahydrofuran is not detailed in the primary literature for this compound synthesis. However, a general approach for the synthesis of 2,5-dialkoxytetrahydrofurans involves the following steps:

Materials:

  • Corresponding furan derivative (e.g., 2-propylfuran)

  • Ethanol

  • Bromine

  • Base (e.g., ammonia or an organic base)

  • Hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon)

  • Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent)

Procedure:

  • Alkoxydation of Furan: The furan derivative is treated with bromine in ethanol at low temperatures. This is followed by neutralization with a base to yield the corresponding 2,5-diethoxy-2,5-dihydrofuran.

  • Hydrogenation: The resulting 2,5-diethoxy-2,5-dihydrofuran is then hydrogenated to the saturated 2,5-diethoxytetrahydrofuran. This can be achieved by catalytic hydrogenation using a catalyst like Raney Nickel under hydrogen pressure or using other reduction methods.

Visualizations

Logical Workflow for this compound Synthesis Troubleshooting

Oudenone_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start this compound Synthesis reaction Condensation of 1,3-Cyclopentanedione and 2,5-Diethoxy-5-propyltetrahydrofuran start->reaction workup Reaction Work-up and Purification reaction->workup product Pure this compound workup->product Successful no_product Low/No Yield workup->no_product Unsuccessful impure_product Impure Product workup->impure_product Partially Successful check_sm Verify Starting Material Quality no_product->check_sm Investigate optimize_cond Optimize Reaction Conditions (T, t) no_product->optimize_cond Investigate optimize_chrom Optimize Chromatography impure_product->optimize_chrom Investigate check_sm->reaction optimize_cond->reaction optimize_chrom->workup use_hplc Employ HPLC for High Purity optimize_chrom->use_hplc If needed use_hplc->workup

Caption: Troubleshooting workflow for this compound synthesis.

Conceptual Pathway of the One-Step this compound Synthesis

Oudenone_Synthesis_Pathway reactant1 1,3-Cyclopentanedione condensation Condensation (Heating) reactant1->condensation reactant2 2,5-Diethoxy-5-propyl- tetrahydrofuran intermediate In situ generated electrophile/nucleophile pair reactant2->intermediate intermediate->condensation product This compound condensation->product

Caption: Conceptual reaction pathway for this compound synthesis.

References

Oudenone Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oudenone extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of this compound from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a fungal secondary metabolite with a unique structure characterized by a tetrahydrofuran and a 1,3-cyclopentanedione moiety. It is known to be an inhibitor of tyrosine hydroxylase. The primary producing organism is the fungus Oudemansiella radicata (also known as Hymenopellis radicata).

Q2: What is the general principle behind this compound extraction?

A2: this compound is a polyketide, and its extraction from the fermentation broth of Oudemansiella radicata typically involves separating the fungal mycelium from the liquid culture, followed by solvent extraction of the supernatant at an acidic pH. This compound's acidic properties allow for its selective transfer between aqueous and organic phases based on the pH.[1] Subsequent purification steps, such as chromatography, are then used to isolate pure this compound.

Q3: What are the key stages in obtaining purified this compound?

A3: The overall process can be broken down into four main stages:

  • Fermentation: Culturing Oudemansiella radicata under optimized conditions to maximize this compound production.

  • Extraction: Separating the this compound from the fermentation broth and mycelium.

  • Purification: Isolating this compound from other co-extracted compounds.

  • Analysis and Quantification: Verifying the purity and determining the yield of the final product.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction and provides potential solutions.

Low this compound Yield

Q4: My this compound yield is consistently low. What are the potential causes related to fermentation?

A4: Low yields often originate from suboptimal fermentation conditions. Here are several factors to investigate:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources, as well as trace elements, can significantly impact secondary metabolite production. Experiment with different media compositions to find the optimal conditions for Oudemansiella radicata.

  • Fermentation Parameters: Key physical parameters such as temperature, pH, and dissolved oxygen levels must be tightly controlled. The optimal temperature for most fungal cultures is typically between 25°C and 30°C. The pH of the fermentation broth for this compound production is generally in the range of 4.5-5.5.[2]

  • Incubation Time: this compound is a secondary metabolite, meaning its production usually starts during the stationary phase of fungal growth. Harvesting too early or too late can result in lower yields. It is recommended to monitor this compound production over time to determine the optimal harvest time. Production can be monitored by measuring the UV absorbance of the culture filtrate.[2]

Q5: I suspect my extraction protocol is inefficient. How can I improve it?

A5: Inefficient extraction is a common cause of low yield. Consider the following:

  • Cell Lysis: Although this compound is secreted into the broth, some may remain within the mycelia. While many protocols focus on extracting the supernatant, consider also performing an extraction of the homogenized mycelia to see if it improves your yield.

  • Solvent Selection: The choice of extraction solvent is critical. For this compound, which has acidic properties, extraction is typically carried out at an acidic pH (pH 2-3) using water-immiscible organic solvents.[1] Commonly used solvents include ethyl acetate, butyl acetate, butanol, and chloroform.[1] The polarity of the solvent will affect the extraction efficiency of this compound and co-extraction of impurities.

  • pH Adjustment: Ensure the pH of the fermentation broth is adequately acidified before extraction. This protonates the this compound, making it more soluble in the organic solvent.

  • Multiple Extractions: Performing multiple extractions of the aqueous phase with fresh organic solvent will increase the recovery of this compound.

Q6: I am experiencing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

A6: Emulsion formation is a frequent problem when extracting from complex mixtures like fermentation broths, often due to the presence of surfactants, proteins, and lipids. Here are some strategies to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Filtration: Filtering the entire mixture through a bed of Celite® or glass wool can sometimes break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.

Purification Challenges

Q7: My purified this compound is still contaminated with other compounds. What can I do?

A7: If initial purification steps like solvent extraction are insufficient, further chromatographic techniques are necessary.

  • Column Chromatography: Silica gel chromatography is a common method for purifying this compound. A solvent system such as benzene-ethyl acetate (1:2) has been reported to be effective.[1]

  • Anion Exchange Chromatography: Due to its acidic nature, this compound can be effectively purified using an anion exchange resin. The product binds to the resin at neutral or alkaline pH and can be eluted with an acidic solution (e.g., 0.2N HCl).[1]

  • High-Performance Liquid Chromatography (HPLC): For high purity this compound, reversed-phase HPLC is a powerful tool. A semi-preparative C18 column is a good choice for the final purification step.[2]

Q8: I am concerned about the stability of this compound during extraction and storage. What precautions should I take?

A8: this compound, containing a cyclopentenone ring, may be susceptible to degradation under certain conditions.

  • Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a moderate temperature. Thermal decomposition of cyclopentenones can occur at high temperatures.

  • pH: this compound is in a dynamic equilibrium in aqueous solutions, and its stability can be pH-dependent.[2] While acidic conditions are needed for extraction, prolonged exposure to strong acids or bases should be avoided.

  • Storage: For long-term storage, it is advisable to keep the purified this compound as a solid at low temperatures (e.g., -20°C). If in solution, store at low temperatures in a suitable solvent and protect from light.

Experimental Protocols & Data

Optimizing Fermentation and Extraction Parameters

The yield of this compound is highly dependent on both the fermentation and extraction conditions. The following table summarizes key parameters and their typical ranges for optimizing this compound production.

ParameterTypical Range/ValueNotes
Fermentation
Temperature25 - 30 °CFungal growth and secondary metabolite production are sensitive to temperature.
pH4.5 - 5.5The pH of the fermentation broth can influence enzyme activity and this compound stability.[2]
Agitation100 - 200 rpmAdequate agitation is necessary for nutrient and oxygen distribution.
Incubation Time7 - 14 daysMonitor this compound production to determine the optimal harvest time.
Extraction
Extraction pH2 - 3Acidification of the broth is crucial for efficient extraction into an organic solvent.[1]
Extraction SolventEthyl Acetate, Butyl Acetate, ChloroformThe choice of solvent will impact extraction efficiency and the profile of co-extracted impurities.[1]
Detailed Methodology: this compound Extraction and Purification

This protocol provides a general framework. Optimization may be required for specific laboratory conditions.

1. Fermentation and Harvest:

  • Culture Oudemansiella radicata in a suitable liquid medium at 25-28°C with shaking (150 rpm) for 10-14 days.

  • Monitor this compound production by taking small aliquots of the culture, filtering them, and measuring the UV absorbance of the filtrate.

  • Once production has peaked, harvest the culture by separating the mycelium from the broth by filtration or centrifugation.

2. Extraction:

  • Adjust the pH of the collected fermentation broth to 2.5 with a suitable acid (e.g., HCl).

  • Transfer the acidified broth to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification:

  • Silica Gel Chromatography (Optional initial purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of solvents, for example, a mixture of hexanes and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified this compound-containing fractions in a suitable solvent (e.g., methanol or acetonitrile).

    • Purify the this compound using a semi-preparative C18 reversed-phase HPLC column.[2]

    • Use a suitable mobile phase gradient (e.g., a water/acetonitrile or water/methanol gradient with a small amount of acid like formic acid or TFA).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

This compound Biosynthesis Pathway

This compound is a polyketide synthesized by a Type I Polyketide Synthase (PKS). The biosynthesis starts from a precursor molecule, which is a hexaketide open-chain intermediate. This precursor then undergoes an enzymatic cyclization to form the characteristic tetrahydrofuran and 1,3-cyclopentanedione rings of this compound. The proposed mechanism for this cyclization is analogous to the "polyepoxide cascade" model.[2]

Oudenone_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Type I Polyketide Synthase (PKS) AcetylCoA->PKS Hexaketide Open-Chain Hexaketide Precursor PKS->Hexaketide Cyclization Enzymatic Cyclization (Polyepoxide Cascade-like) Hexaketide->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the logical steps from the fungal culture to the purified this compound product.

Oudenone_Workflow start Start fermentation Fermentation of Oudemansiella radicata start->fermentation harvest Harvest Culture (Separate Mycelium and Broth) fermentation->harvest acidification Acidify Broth (pH 2-3) harvest->acidification extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction concentration Concentrate Organic Phase (Rotary Evaporation) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->chromatography pure_this compound Pure this compound chromatography->pure_this compound analysis Analysis (e.g., NMR, MS) pure_this compound->analysis end End analysis->end

Caption: Experimental workflow for this compound extraction.

References

Technical Support Center: Optimizing Oudenone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Oudenone in in vivo experimental models. This resource provides essential guidance on dosage determination, experimental design, and troubleshooting common issues encountered during preclinical research. The following information is intended for drug development professionals, researchers, and scientists.

Frequently Asked Questions (FAQs)

Q1: Where should I begin to determine the starting dose for this compound in my animal model?

A: Establishing a safe and effective starting dose is a critical first step. A multi-faceted approach is recommended:

  • Literature Review: Conduct a thorough search for any published in vivo studies on this compound or compounds with a similar structure or mechanism of action. While specific data on this compound is limited, information on other tyrosine hydroxylase inhibitors may provide a preliminary range.

  • In Vitro Data Extrapolation: Utilize your in vitro data, such as the IC50 or EC50 values for this compound's effect on target cells. While not a direct conversion, this data can help in estimating a starting dose range for in vivo studies.

  • Dose Escalation Studies: If no prior in vivo data exists, a pilot dose-range finding study is crucial. This involves starting with a very low dose and progressively increasing it in small groups of animals to identify the Maximum Tolerated Dose (MTD).[1]

Q2: What is a Maximum Tolerated Dose (MTD) study and why is it important?

A: An MTD study is designed to determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[2] This is a critical safety assessment and helps to define the therapeutic window for your compound. The MTD is typically defined as the dose that causes no more than a 10-20% reduction in body weight and does not produce overt signs of toxicity or mortality.

Q3: How do I choose the appropriate route of administration for this compound?

A: The choice of administration route is critical and depends on several factors:

  • Physicochemical Properties: The solubility, stability, and pH of your this compound formulation are key determinants.[1] For instance, poorly water-soluble compounds may be challenging to administer intravenously.[1]

  • Target Site: Consider whether a local or systemic effect is desired.[1]

  • Desired Onset and Duration: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes generally lead to slower absorption and a longer duration of action.[1]

  • Pharmacokinetic Profile: The route of administration significantly influences the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1]

Q4: I am observing high variability in my results between animals in the same treatment group. What could be the cause?

A: High variability can obscure the true effect of your compound. Potential causes and solutions include:

  • Inconsistent Formulation: Ensure your this compound formulation is homogenous and stable. If it is a suspension, ensure it is well-mixed before each administration.

  • Inaccurate Dosing: Double-check all calculations and ensure accurate measurement of both the compound and the administration volume for each animal's body weight.

  • Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Ensure your animals are age and weight-matched and sourced from a reliable vendor. Increasing the sample size per group can also help to improve statistical power.[2]

  • Standardize Procedures: Implement a standard operating procedure (SOP) for all experimental procedures, including animal handling, restraint, and the timing of dosing and measurements.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High toxicity or mortality at low doses Incorrect starting dose, sensitive animal model, or vehicle toxicity.Review literature for species-specific sensitivity.[2] Conduct a vehicle-only toxicity study. Re-evaluate the starting dose based on a more conservative approach.
Lack of efficacy at high doses Poor bioavailability, rapid metabolism, or incorrect route of administration.Conduct a preliminary pharmacokinetic (PK) study to assess drug exposure.[1] Consider an alternative route of administration that may improve bioavailability. Evaluate the formulation for potential issues with solubility or stability.
Injection site reactions (inflammation, necrosis) Formulation pH or osmolality, high concentration, or irritant properties of the compound.Adjust the formulation to a more neutral and isotonic pH.[1] Reduce the concentration and increase the volume of the injection (within acceptable limits for the chosen route). Consider a different administration route.
Inconsistent results between experiments Variation in experimental conditions, animal health status, or operator technique.Strictly adhere to SOPs. Ensure consistent environmental conditions for the animals. Monitor animal health closely throughout the study. Provide thorough training for all personnel involved in the experiments.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.

  • Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[2]

  • Administration: Administer this compound via the intended route of administration once daily for 5-7 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and signs of pain or distress).

    • At the end of the study, collect blood for hematology and serum biochemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: The MTD is typically defined as the highest dose that does not result in greater than 20% weight loss or mortality and does not produce significant clinical signs of toxicity or pathological lesions.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound, including its absorption and elimination characteristics.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of this compound at a therapeutically relevant and well-tolerated level (determined from the MTD study).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The exact time points may need to be adjusted based on the expected half-life of the compound.

  • Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

Data Presentation

Table 1: Example MTD Study Data Summary
Group Dose (mg/kg) Mean Body Weight Change (%) Clinical Signs of Toxicity Mortality
Vehicle Control0+5.2None0/5
This compound10+4.8None0/5
This compound30+1.5Mild lethargy on Day 30/5
This compound100-12.7Lethargy, ruffled fur1/5
This compound300-25.3Severe lethargy, ataxia4/5

This is example data and should be replaced with actual experimental results.

Table 2: Example Pharmacokinetic Parameters
Parameter Value Unit
Dose50mg/kg
RouteIntraperitoneal (IP)-
Cmax1250ng/mL
Tmax0.5hours
AUC (0-t)4500ng*h/mL
t1/22.3hours

This is example data and should be replaced with actual experimental results.

Visualizations

This compound's Proposed Signaling Pathway

This compound is known to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine. By inhibiting this enzyme, this compound can reduce the levels of dopamine in relevant tissues.

Oudenone_Signaling_Pathway This compound This compound TH Tyrosine Hydroxylase (TH) This compound->TH Inhibition L_DOPA L-DOPA TH->L_DOPA L_Tyrosine L-Tyrosine L_Tyrosine->TH Dopamine Dopamine L_DOPA->Dopamine Downstream Downstream Signaling Dopamine->Downstream

Caption: Proposed mechanism of this compound via inhibition of Tyrosine Hydroxylase.

Experimental Workflow for In Vivo Dosage Optimization

This workflow outlines the logical progression from initial dose-finding to efficacy studies.

Experimental_Workflow cluster_0 Phase 1: Safety and Pharmacokinetics cluster_1 Phase 2: Efficacy MTD Maximum Tolerated Dose (MTD) Study PK Preliminary Pharmacokinetic (PK) Study MTD->PK Dose_Ranging Dose-Ranging Efficacy Study PK->Dose_Ranging Inform Dose Selection Optimal_Dose Optimal Dose Efficacy Study (with larger cohorts) Dose_Ranging->Optimal_Dose

Caption: Workflow for optimizing in vivo dosage of an experimental compound.

References

avoiding off-target effects of Oudenone

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information to mitigate and troubleshoot potential off-target effects of Oudenone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a known inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This enzyme converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit Phenylalanine Hydroxylase (PAH), an enzyme structurally related to Tyrosine Hydroxylase.[3] Inhibition of PAH can affect the metabolism of phenylalanine. Due to the nature of small molecule inhibitors, other potential off-target interactions cannot be ruled out without comprehensive profiling.

Q3: How does this compound inhibit its targets?

A3: For Phenylalanine Hydroxylase, the inhibition by this compound is competitive with the tetrahydropterin cofactor and noncompetitive with the amino acid substrate (phenylalanine).[3] The exact kinetic mechanism for Tyrosine Hydroxylase is not as clearly defined in the available literature but is presumed to be similar given the structural homology of the enzymes.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: The optimal concentration depends on the specific cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target phenotype. As a starting point, consider the known IC50 values and titrate down. For Phenylalanine Hydroxylase, the IC50 is quite high (in the millimolar range), suggesting that off-target effects on this enzyme may occur at higher concentrations.

Q5: What are essential controls to include in my experiments with this compound?

A5: To ensure the observed effects are due to the inhibition of Tyrosine Hydroxylase, several controls are critical:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO).

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound.

  • Orthogonal Inhibitor: Use a structurally different and well-characterized inhibitor of Tyrosine Hydroxylase (e.g., α-methyl-p-tyrosine) to confirm that it phenocopies the effects of this compound.

  • Target Knockdown/Knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Tyrosine Hydroxylase. The phenotype in these cells should mimic the effect of this compound treatment.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
No observable effect after this compound treatment. 1. Insufficient Concentration: The concentration of this compound is too low to inhibit Tyrosine Hydroxylase effectively in your system. 2. Compound Instability: this compound may be degrading in your experimental medium. 3. Cellular Permeability: this compound may not be efficiently entering the cells.1. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal dose. 2. Check Compound Quality: Ensure the purity and stability of your this compound stock. 3. Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or a downstream biomarker assay (e.g., measuring L-DOPA or dopamine levels) to confirm that this compound is engaging with Tyrosine Hydroxylase inside the cell.
Observed phenotype is inconsistent with known Tyrosine Hydroxylase inhibition. 1. Off-Target Effects: The phenotype may be caused by this compound inhibiting one or more unknown off-target proteins. 2. Cellular Toxicity: At higher concentrations, this compound may be causing general cellular stress or toxicity.1. Implement Orthogonal Controls: Use a different TH inhibitor or a genetic knockdown of TH to see if the phenotype is reproduced.[4] 2. Perform a Kinome Scan: Screen this compound against a broad panel of kinases and other enzymes to identify potential off-targets. 3. Assess Cell Viability: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) at your working concentration of this compound.
High variability between experimental replicates. 1. Inconsistent Dosing: Inaccurate or inconsistent pipetting of this compound. 2. Cell Culture Conditions: Variations in cell density, passage number, or growth conditions.1. Prepare Fresh Dilutions: Make fresh dilutions of this compound from a concentrated stock for each experiment. 2. Standardize Protocols: Ensure consistent cell seeding density and treatment conditions across all replicates and experiments.

Data Presentation

The following table summarizes the known inhibitory concentrations of this compound. Researchers should note the significant difference in potency against its known off-target, Phenylalanine Hydroxylase, compared to what would be expected for its primary target.

Target Reported IC50 Inhibition Type Reference
Tyrosine Hydroxylase (Primary Target) Not explicitly reported in reviewed literatureCompetitive with cofactor (presumed)[1]
Phenylalanine Hydroxylase (Off-Target) 2.3 mM (2.3 x 10⁻³ M)Competitive with cofactor, Noncompetitive with substrate[3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve

Objective: To identify the minimum concentration of this compound that effectively inhibits Tyrosine Hydroxylase activity, minimizing potential off-target effects.

Methodology:

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions ranging from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).

  • Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of this compound or a vehicle control. Incubate for a period relevant to your experimental endpoint (e.g., 24 hours).

  • Endpoint Analysis: Measure a downstream marker of Tyrosine Hydroxylase activity. This could be:

    • L-DOPA/Dopamine Levels: Lyse the cells and use an ELISA or HPLC to quantify the levels of L-DOPA or dopamine.

    • Western Blot: Analyze the phosphorylation status of downstream signaling proteins if known.

  • Data Analysis: Plot the measured endpoint against the logarithm of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the EC50 (half-maximal effective concentration). Select the lowest concentration that gives a maximal or near-maximal effect for future experiments.

Protocol 2: Validating On-Target Effects using an Orthogonal Inhibitor

Objective: To confirm that the observed biological phenotype is a result of Tyrosine Hydroxylase inhibition and not an this compound-specific off-target effect.

Methodology:

  • Select an Orthogonal Inhibitor: Choose a well-characterized Tyrosine Hydroxylase inhibitor that is structurally distinct from this compound (e.g., α-methyl-p-tyrosine).

  • Dose-Response: Perform a dose-response experiment for the orthogonal inhibitor as described in Protocol 1 to determine its optimal concentration.

  • Comparative Experiment: Treat cells in parallel with:

    • Vehicle Control

    • This compound (at its optimal concentration)

    • Orthogonal Inhibitor (at its optimal concentration)

  • Phenotypic Analysis: Assess the key biological phenotype of interest in all treatment groups.

Visualizations

Signaling Pathway of this compound's Primary Target

Oudenone_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine->TH Feedback Inhibition Epinephrine Epinephrine Norepinephrine->Epinephrine TH->LDOPA Catalyzes This compound This compound This compound->TH Inhibits PKA PKA PKA->TH Activates (Phosphorylation) CaMKII CaMKII CaMKII->TH Activates (Phosphorylation)

Caption: this compound inhibits Tyrosine Hydroxylase, the rate-limiting step in catecholamine synthesis.

Experimental Workflow for Target Validation

Target_Validation_Workflow start Start: Observe Phenotype with this compound dose_response 1. Perform Dose-Response (Find Lowest Effective Conc.) start->dose_response orthogonal 2. Test Orthogonal Inhibitor (e.g., α-methyl-p-tyrosine) dose_response->orthogonal phenocopy Does it Phenocopy? orthogonal->phenocopy genetic 3. Genetic Validation (e.g., TH siRNA/CRISPR) phenocopy->genetic Yes off_target Conclusion: Phenotype is likely Off-Target phenocopy->off_target No mimic Does it Mimic Phenotype? genetic->mimic on_target Conclusion: Phenotype is On-Target mimic->on_target Yes mimic->off_target No

Caption: A logical workflow to validate that an observed phenotype is due to on-target this compound activity.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: Unexpected Experimental Result no_effect Is there NO effect? start->no_effect check_conc Increase Concentration (Dose-Response) no_effect->check_conc Yes wrong_phenotype Is the effect INCONSISTENT with TH inhibition? no_effect->wrong_phenotype No check_compound Verify Compound Stability & Target Engagement (CETSA) check_conc->check_compound run_controls Run Orthogonal Controls (Different Inhibitor, siRNA) wrong_phenotype->run_controls Yes check_toxicity Assess Cell Viability (MTT Assay) wrong_phenotype->check_toxicity Yes off_target Result suggests Off-Target Effect run_controls->off_target

Caption: A decision tree to guide troubleshooting for unexpected results with this compound.

References

Oudenone purity analysis and contamination issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity analysis, contamination issues, and troubleshooting for experiments involving Oudenone.

Troubleshooting Guide

Encountering issues in your experiments with this compound can be challenging. This guide provides a structured approach to identifying and resolving common problems.

Table 1: Troubleshooting Common Issues with this compound Experiments

Problem Potential Cause Recommended Solution
Inconsistent or unexpected biological activity Purity of this compound is lower than specified.Verify the purity of your this compound batch using a validated analytical method like HPLC. Refer to the HPLC Purity Analysis Protocol below.
Presence of active impurities or degradation products.Perform impurity profiling using LC-MS to identify any additional chemical entities. Conduct forced degradation studies to understand potential degradation pathways.
Improper storage and handling leading to degradation.Review storage conditions. This compound should be stored in a well-sealed container, protected from light and moisture, at the recommended temperature.
Poor solubility or precipitation during experiments Incorrect solvent or pH.Consult literature for appropriate solvents and buffer systems for this compound. Check the pH of your experimental medium.
Aggregation of the compound.Try sonication or gentle heating to aid dissolution. Consider using a different formulation or delivery vehicle.
Extra peaks in analytical chromatogram (e.g., HPLC) Contamination from solvents, glassware, or other reagents.Run a blank analysis with only the mobile phase and solvent to identify any background peaks. Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents.
Degradation of this compound during sample preparation or analysis.Prepare samples fresh and analyze them promptly. Use a stability-indicating analytical method.
Presence of synthesis-related impurities.If possible, obtain a certificate of analysis for the this compound batch to check for known impurities.
No peak or very small peak for this compound in chromatogram Incorrect wavelength setting on the detector.Determine the UV absorbance maximum (λmax) of this compound in your mobile phase and set the detector accordingly.
This compound is not eluting from the column.Adjust the mobile phase composition (e.g., increase the organic solvent percentage in reverse-phase HPLC). Ensure the column is appropriate for the compound's polarity.
Injection error or instrument malfunction.Check the autosampler and injection syringe for any issues. Run a system suitability test with a known standard.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound sample?

A1: The most common and reliable method for assessing the purity of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4] A validated, stability-indicating HPLC method can separate this compound from its impurities and degradation products, allowing for accurate quantification of its purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and may help in quantifying purity against a certified standard.

Q2: What are the potential sources of contamination for this compound?

A2: Contamination can arise from several sources:

  • Synthesis-related impurities: By-products and unreacted starting materials from the chemical synthesis process.

  • Degradation products: this compound may degrade over time due to factors like temperature, light, humidity, and pH. Forced degradation studies can help identify potential degradation products.[5][6][7]

  • Cross-contamination: Introduction of other substances from shared laboratory equipment or improper handling.

  • Solvent and reagent impurities: Impurities present in the solvents and reagents used in experiments.

Q3: How should I store this compound to prevent degradation?

Q4: What should I do if I suspect my this compound has degraded?

A4: If you suspect degradation, you should re-analyze the sample using a validated stability-indicating HPLC method. Compare the chromatogram to that of a fresh, high-purity standard. The presence of new peaks or a decrease in the area of the main this compound peak could indicate degradation. LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.

Q5: What is a "stability-indicating method" and why is it important?

A5: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[8][9][10][11] It is crucial for ensuring that the measured purity of this compound is accurate and that any degradation can be detected and quantified.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound (Template)

This is a general template for a reverse-phase HPLC method that can be adapted and validated for this compound purity analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

  • This compound reference standard (of known high purity)

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid, if needed).

    • Example Gradient: Start with 10% Acetonitrile, ramp up to 90% Acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound in the mobile phase (scan from 200-400 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve this compound from potential impurities and degradation products. This is often assessed through forced degradation studies.

  • Linearity: Analyze a series of this compound solutions of different known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating assay.[5][7][12]

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-PDA and LC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products. The PDA detector can help assess peak purity. LC-MS will provide mass information about the degradation products.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Is this compound Purity Confirmed? start->check_purity run_hplc Perform HPLC Purity Analysis check_purity->run_hplc No purity_ok Purity Meets Specification? check_purity->purity_ok Yes run_hplc->purity_ok investigate_impurities Investigate for Active Impurities (LC-MS) purity_ok->investigate_impurities No solubility_issue Check for Solubility Issues purity_ok->solubility_issue Yes end_consult Consult Technical Support investigate_impurities->end_consult check_storage Review Storage and Handling check_storage->end_consult optimize_solvent Optimize Solvent/pH solubility_issue->optimize_solvent Yes analytical_issue Suspect Analytical Artifacts? solubility_issue->analytical_issue No end_resolve Issue Resolved optimize_solvent->end_resolve analytical_issue->check_storage No run_blank Run Blank and Check Instrument analytical_issue->run_blank Yes run_blank->end_resolve

Caption: Troubleshooting workflow for this compound experiments.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare this compound Sample prep_sample->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (λmax) chrom_separation->uv_detection peak_integration Integrate Peak Areas uv_detection->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for this compound HPLC purity analysis.

References

Technical Support Center: Scaling Up Oudenone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of Oudenone production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from a laboratory to a pilot or industrial scale?

A1: Scaling up this compound production, a secondary metabolite from microbial fermentation, presents several challenges. These can be broadly categorized as upstream (fermentation) and downstream (purification) issues. Key challenges include maintaining process consistency, ensuring regulatory compliance, managing costs, and effective technology transfer.[1][2][3] In the upstream process, this involves optimizing fermentation conditions to maximize yield and productivity.[4][5] Downstream processing focuses on efficiently purifying this compound from a complex mixture of byproducts.[6][7][8]

Q2: How can I improve the yield of this compound during fermentation?

A2: Improving this compound yield requires a multi-faceted approach to optimize the fermentation process. Strategies include:

  • Strain Improvement: Employing techniques like random mutagenesis or genetic engineering to enhance the productivity of the this compound-producing microorganism, such as Oudemansiella radicata.[9]

  • Medium Optimization: Systematically refining the composition of the culture medium, including carbon and nitrogen sources, to maximize metabolite production.[4]

  • Process Parameter Control: Precisely controlling critical parameters such as pH, temperature, dissolved oxygen, and agitation speed within the bioreactor.[2][10]

  • Fed-Batch Strategies: Implementing fed-batch cultivation to maintain low concentrations of limiting substrates, which can enhance productivity and prevent inhibition.[5]

Q3: What are common issues encountered during the downstream purification of this compound?

A3: The downstream processing of this compound can be challenging due to the complexity of the fermentation broth.[8] Common issues include:

  • Low Product Concentration: The target metabolite, this compound, may be present in low concentrations amidst a complex mixture of other metabolites, proteins, and cellular debris.[8]

  • Product Stability: this compound may be sensitive to changes in pH, temperature, or shear stress during purification, potentially leading to degradation.[8]

  • Impurity Removal: Separating this compound from structurally similar impurities and other byproducts requires highly selective purification techniques.[11]

  • Scalability of Purification Methods: Methods that work well at the lab scale, such as certain types of chromatography, may become bottlenecks at larger scales.[12][13]

Troubleshooting Guides

Upstream Processing (Fermentation)
Problem Possible Causes Troubleshooting Suggestions
Low this compound Titer Suboptimal media composition.Conduct media optimization studies using statistical methods like Design of Experiments (DoE).[4][7]
Inadequate control of fermentation parameters (pH, temperature, DO).Implement real-time monitoring and automated control of critical process parameters.[1][2]
Microbial strain has low productivity.Consider strain improvement programs through mutagenesis or genetic engineering.[9]
Inconsistent Batch-to-Batch a Yield Variability in raw materials.Establish strict quality control specifications for all media components.
Inconsistent inoculum quality.Standardize inoculum preparation procedures, including culture age and cell density.
Poor process control and monitoring.Ensure calibration and proper functioning of all sensors and control loops in the bioreactor.[2]
Foaming in the Bioreactor High agitation or aeration rates.Optimize agitation and aeration to meet oxygen demand without excessive foaming.
Composition of the fermentation medium.Add antifoaming agents as needed, ensuring they do not negatively impact cell growth or product formation.
Downstream Processing (Purification)
Problem Possible Causes Troubleshooting Suggestions
Low Recovery of this compound Degradation of this compound during processing.Investigate the stability of this compound under different pH and temperature conditions to identify optimal processing parameters.[8]
Inefficient extraction from the fermentation broth.Optimize the initial extraction method (e.g., solvent extraction, solid-phase extraction) for maximum efficiency.
Poor performance of chromatography steps.Screen different chromatography resins and optimize binding, washing, and elution conditions.[13]
Product Purity Below Specification Co-elution of impurities with this compound.Develop a multi-step purification process, potentially combining different chromatography techniques (e.g., ion exchange, reverse phase).[11]
Presence of closely related byproducts.Employ high-resolution chromatography techniques to separate structurally similar compounds.
Difficulty in Scaling Up a Purification Step Chromatography resin capacity is a bottleneck.Select resins with high binding capacity and consider larger column dimensions.[12]
Linear velocity and residence time not maintained.Ensure that key parameters like linear flow rate are kept constant during scale-up to maintain separation performance.[13]

Experimental Protocols & Methodologies

1. General Fermentation Protocol for this compound Production (Conceptual)

This protocol is a generalized representation based on common microbial fermentation practices.

  • Inoculum Preparation: Aseptically transfer a cryopreserved vial of the this compound-producing strain (e.g., Oudemansiella radicata) to a seed flask containing a suitable growth medium. Incubate at the optimal temperature and agitation until a desired cell density is reached.

  • Bioreactor Inoculation: Transfer the seed culture to a sterilized production bioreactor containing the optimized fermentation medium.

  • Fermentation: Maintain the bioreactor at the pre-determined optimal conditions for pH, temperature, dissolved oxygen, and agitation. Monitor cell growth and this compound production regularly by taking aseptic samples.

  • Harvest: Once the peak this compound concentration is reached, harvest the fermentation broth for downstream processing.

2. General Downstream Purification Workflow for this compound (Conceptual)

  • Cell Removal: Separate the microbial biomass from the fermentation broth using centrifugation or microfiltration.

  • Initial Extraction: Extract the this compound from the clarified broth. This could involve liquid-liquid extraction with a suitable organic solvent or solid-phase extraction.

  • Chromatographic Purification:

    • Capture Step: Use a primary chromatography step, such as ion-exchange or hydrophobic interaction chromatography, to capture and concentrate the this compound.

    • Polishing Step: Employ one or more subsequent chromatography steps, such as reverse-phase HPLC, to remove remaining impurities and achieve the desired product purity.

  • Final Formulation: Concentrate the purified this compound and formulate it in a suitable solvent or as a solid.

Visualizations

Oudenone_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain Strain Development media Media Optimization strain->media Optimized Strain fermentation Fermentation media->fermentation Optimized Medium harvest Harvest fermentation->harvest Fermentation Broth purification Purification harvest->purification Crude this compound formulation Final Product purification->formulation Purified this compound Troubleshooting_Logic start Low this compound Yield check_upstream Investigate Upstream (Fermentation) start->check_upstream check_downstream Investigate Downstream (Purification) start->check_downstream media_params Media & Process Parameters Optimized? check_upstream->media_params extraction_params Extraction & Purification Parameters Optimized? check_downstream->extraction_params strain_issue Strain Improvement Needed media_params->strain_issue No solution_found Yield Improved media_params->solution_found Yes strain_issue->solution_found stability_issue Product Stability Issue extraction_params->stability_issue No extraction_params->solution_found Yes stability_issue->solution_found

References

Oudenone Technical Support Center: Troubleshooting and FAQ

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oudenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer practical advice for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite known to be an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] It also inhibits phenylalanine hydroxylase.[2] The inhibition of tyrosine hydroxylase is competitive with respect to the cofactor tetrahydrobiopterin.[2]

Q2: I am observing a neuroprotective effect with this compound in my Parkinson's disease model, which seems counterintuitive for a tyrosine hydroxylase inhibitor. Is this a known phenomenon?

This is a key area of investigation and a plausible "unexpected" result. While inhibiting dopamine production may seem counterproductive in a dopamine-deficient condition like Parkinson's disease, there is a strong scientific rationale for this observation. The enzymatic and spontaneous oxidation of dopamine can produce toxic metabolites that contribute to neurodegeneration.[3][4] By reducing the overall production of dopamine through tyrosine hydroxylase inhibition, this compound may consequently limit the formation of these harmful byproducts, thus exerting a neuroprotective effect.[3][4]

Q3: What are the typical concentrations of this compound to use in cell culture experiments?

Published literature on specific this compound concentrations for cell culture is limited. However, based on its inhibitory activity against related enzymes, a starting point for dose-response experiments could be in the micromolar (µM) to millimolar (mM) range. For instance, the IC50 for the inhibition of phenylalanine hydroxylase by this compound is 2.3 x 10⁻³ M.[2] It is crucial to perform a dose-response curve (kill curve) to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How should I prepare this compound for in vitro and in vivo studies?

Information on the solubility and stability of this compound in common laboratory solvents is not extensively documented. It is recommended to first test solubility in small quantities of common solvents like DMSO or ethanol, from which a stock solution can be made and then further diluted in aqueous buffers or culture media. For in vivo studies, the choice of vehicle will depend on the administration route and the solubility characteristics of the final formulation. It is essential to include a vehicle-only control group in your experiments.

Q5: Are there known off-target effects of this compound?

Currently, there is limited publicly available information on comprehensive off-target screening for this compound. As with any small molecule inhibitor, off-target effects are possible. If you observe unexpected phenotypes that cannot be explained by the inhibition of tyrosine hydroxylase, it may be necessary to consider and investigate potential off-target interactions.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No or weak inhibition of tyrosine hydroxylase activity. 1. Incorrect concentration: The concentration of this compound may be too low. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Assay conditions: The experimental conditions of your tyrosine hydroxylase activity assay may not be optimal.1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Ensure proper storage of this compound (cool, dry, and dark place). Prepare fresh solutions for each experiment. 3. Verify the pH, temperature, and cofactor concentrations in your assay buffer.
High cell toxicity in culture. 1. Concentration too high: The concentration of this compound may be cytotoxic to your cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO).
Inconsistent results between experiments. 1. Variability in this compound solution: Inconsistent preparation of this compound solutions. 2. Cell passage number: Using cells with high passage numbers can lead to phenotypic drift and inconsistent responses. 3. Experimental conditions: Minor variations in experimental conditions (e.g., incubation time, cell density).1. Prepare a fresh stock solution of this compound for each set of experiments and use a consistent dilution method. 2. Use cells with a consistent and low passage number for all experiments. 3. Standardize all experimental parameters and document them meticulously.
Unexpected increase in tyrosine hydroxylase expression after this compound treatment in a Parkinson's disease model. This is a paradoxical finding that may be related to compensatory mechanisms. Prolonged inhibition of an enzyme can sometimes lead to an upregulation of its gene expression as the cell attempts to overcome the inhibition.Investigate changes in tyrosine hydroxylase mRNA and protein levels over time using techniques like qPCR and Western blotting. This could reveal a time-dependent regulatory mechanism.

Data Presentation

Table 1: Inhibitory Concentration of this compound

Enzyme IC50 Reference
Phenylalanine Hydroxylase2.3 x 10⁻³ M[2]
Tyrosine HydroxylaseNot explicitly stated in the provided results.-

Experimental Protocols

Note: Detailed, validated protocols for this compound are not widely available. The following are general guidelines that should be adapted and optimized for your specific experimental setup.

1. In Vitro Tyrosine Hydroxylase Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on tyrosine hydroxylase activity.

  • Methodology:

    • Prepare a reaction mixture containing a suitable buffer (e.g., MES or HEPES), purified tyrosine hydroxylase, L-tyrosine (substrate), and the cofactor tetrahydrobiopterin.

    • Add varying concentrations of this compound (and a vehicle control) to the reaction mixture.

    • Initiate the reaction and incubate at 37°C for a defined period.

    • Stop the reaction and measure the production of L-DOPA using a suitable method, such as HPLC with electrochemical detection.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

2. Cell-Based Assay for Neuroprotection

  • Objective: To assess the potential neuroprotective effects of this compound in a cell culture model of Parkinson's disease.

  • Methodology:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y).

    • Induce cellular stress or toxicity using a neurotoxin relevant to Parkinson's disease (e.g., MPP+ or 6-OHDA).

    • Treat the cells with a range of non-toxic concentrations of this compound, both as a pre-treatment and co-treatment with the neurotoxin.

    • Assess cell viability using assays such as MTT, LDH, or live/dead staining.

    • Further mechanistic studies could include measuring markers of apoptosis (e.g., caspase-3 activity), oxidative stress (e.g., ROS levels), and mitochondrial function.

Visualizations

Hypothesized Neuroprotective Mechanism of this compound in Parkinson's Disease This compound This compound TH Tyrosine Hydroxylase (TH) This compound->TH Inhibits Dopamine Dopamine Synthesis TH->Dopamine Catalyzes Toxic_Metabolites Toxic Dopamine Metabolites Dopamine->Toxic_Metabolites Leads to Neurodegeneration Neurodegeneration Toxic_Metabolites->Neurodegeneration Contributes to

Caption: Hypothesized neuroprotective pathway of this compound.

General Experimental Workflow for this compound A Determine this compound Solubility & Stability B Perform In Vitro TH Inhibition Assay A->B C Establish Non-Toxic Dose Range in Cells A->C D Conduct Cell-Based Neuroprotection Assay B->D C->D E In Vivo Studies (with vehicle control) D->E F Data Analysis & Interpretation E->F

Caption: Recommended experimental workflow for this compound.

References

Validation & Comparative

A Comparative Guide to Oudenone and Other Tyrosine Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oudenone with other known tyrosine hydroxylase inhibitors. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to Tyrosine Hydroxylase and Its Inhibition

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This enzymatic step converts L-tyrosine to L-DOPA. The inhibition of tyrosine hydroxylase can effectively reduce the production of these catecholamines, a mechanism of significant interest for therapeutic applications, particularly in conditions characterized by excessive catecholamine levels, such as hypertension and certain neurological disorders.

This compound, a fungal metabolite, is a known inhibitor of this crucial enzyme. This guide compares its performance with other well-characterized tyrosine hydroxylase inhibitors: Metyrosine, Bulbocapnine, 3-Iodotyrosine, and Aquayamycin.

Comparative Analysis of Inhibitor Efficacy

The inhibitory potential of these compounds against tyrosine hydroxylase is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are key indicators of an inhibitor's potency.

InhibitorType of InhibitionIC50 / KiSource Organism/Cell Line
This compound Competitive with tetrahydropterin cofactorIC50: 2.3 x 10-3 M (for Phenylalanine Hydroxylase)[1]Not Specified
Metyrosine Competitive with TyrosineNot SpecifiedNot Specified
Bulbocapnine Uncompetitive with L-TyrosineKi: 0.20 mMBovine Adrenal Medulla
3-Iodotyrosine Not SpecifiedKi: 0.39 µMNot Specified
Aquayamycin Not SpecifiedNot SpecifiedNot Specified

Note: A specific IC50 value for this compound against tyrosine hydroxylase was not available in the reviewed literature. The provided IC50 is for its activity against phenylalanine hydroxylase, a related enzyme.

Signaling Pathway and Experimental Workflow

To visually represent the context of tyrosine hydroxylase inhibition and the methods used for its study, the following diagrams are provided.

Catecholamine Biosynthesis Pathway

This diagram illustrates the biochemical pathway for the synthesis of catecholamines, highlighting the critical role of tyrosine hydroxylase.

Catecholamine_Biosynthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate-Limiting Step) Tyrosine->TH O2, Fe2+ Tetrahydrobiopterin LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase LDOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine TH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare Tyrosine Hydroxylase (e.g., from tissue homogenate or recombinant source) Incubation Incubate Enzyme, Inhibitor, Substrate, and Cofactors Enzyme_Prep->Incubation Inhibitor_Prep Prepare Test Inhibitor Solutions (e.g., this compound, Metyrosine) at various concentrations Inhibitor_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Substrate (L-Tyrosine), and Cofactors (e.g., Tetrahydrobiopterin, Fe2+) Reagent_Prep->Incubation Quench Stop the reaction (e.g., by adding acid) Incubation->Quench Detection Measure L-DOPA production (e.g., via HPLC or colorimetric method) Quench->Detection Analysis Calculate % Inhibition and determine IC50/Ki values Detection->Analysis

References

Oudenone and Its Synthetic Analogs: A Comparative Guide to Functional Inhibition of Tyrosine and Phenylalanine Hydroxylase

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the naturally occurring tyrosine hydroxylase inhibitor, oudenone, and its synthetic derivatives reveals significant variations in their inhibitory potency against key enzymes in neurotransmitter and amino acid metabolism. This guide provides a comprehensive overview of their functional performance in enzymatic assays, detailed experimental methodologies, and the underlying signaling pathways.

This compound, a fungal metabolite, is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Its structural backbone has served as a template for the development of synthetic analogs with potentially enhanced or modified biological activities. This guide focuses on the comparative functional analysis of this compound and its derivatives, primarily in their capacity to inhibit tyrosine hydroxylase and the structurally related enzyme, phenylalanine hydroxylase.

Performance in Functional Assays: A Quantitative Comparison

The inhibitory activities of this compound and its synthetic analogs have been evaluated in in-vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) serves as a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent inhibitor.

A study comparing this compound and twelve of its synthetic derivatives in a phenylalanine hydroxylase inhibition assay demonstrated a wide range of potencies. While this compound itself exhibited inhibitory activity, a synthetic analog, designated as compound No. 142 [2-(3,4-dihydroxyphenyl)-1-oxopropyl)cyclohexan-1,3-dione], was identified as a significantly more potent inhibitor.[1]

CompoundTarget EnzymeIC50 (M)Inhibition Type (vs. Cofactor)Inhibition Type (vs. Substrate)
This compoundPhenylalanine Hydroxylase2.3 x 10⁻³CompetitiveNoncompetitive
Synthetic Analog (No. 142)Phenylalanine Hydroxylase1.8 x 10⁻⁵MixedMixed

Table 1: Comparison of the inhibitory potency of this compound and a synthetic analog against Phenylalanine Hydroxylase. Data indicates that the synthetic analog is approximately 128-fold more potent than this compound in this assay.[1] The type of inhibition also differs, with this compound showing competitive inhibition with respect to the tetrahydropterin cofactor and noncompetitive inhibition with respect to phenylalanine, while the analog exhibits a mixed-type inhibition for both.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key functional assays discussed in this guide.

Tyrosine Hydroxylase Inhibition Assay (Spectrophotometric Method)

This assay quantifies the activity of tyrosine hydroxylase by measuring the production of L-DOPA, which is then oxidized to a colored product, dopachrome.

Materials:

  • Recombinant human tyrosine hydroxylase (hTH)

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4) (cofactor)

  • Iron (II) sulfate

  • HEPES buffer (pH 7.0)

  • Sodium periodate

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagent A: Prepare a mixture containing hTH, BH4 (or DMPH4), and iron (II) sulfate in HEPES buffer. Incubate on ice for 5-10 minutes to allow for the binding of the iron and cofactor to the enzyme.

  • Preparation of Reagent B: Prepare a mixture containing L-tyrosine and sodium periodate in HEPES buffer.

  • Reaction Initiation: In a 96-well plate, combine Reagent A and Reagent B in a 1:1 ratio. The final concentrations should be optimized for the specific enzyme batch and experimental conditions.

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 475 nm every 10 seconds for 30 minutes. The rate of increase in absorbance is proportional to the rate of L-DOPA production.

  • Inhibitor Testing: To determine the IC50 of this compound or its analogs, add varying concentrations of the test compound to Reagent A before combining with Reagent B. Calculate the percentage of inhibition at each concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Phenylalanine Hydroxylase Inhibition Assay (HPLC-Based Method)

This assay measures the activity of phenylalanine hydroxylase by quantifying the amount of its product, L-tyrosine, using high-performance liquid chromatography (HPLC).

Materials:

  • Purified or recombinant phenylalanine hydroxylase

  • L-phenylalanine (substrate)

  • BH4 or DMPH4 (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.2)

  • Perchloric acid

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine, catalase, DTT, and the phenylalanine hydroxylase enzyme solution.

  • Reaction Initiation: Initiate the reaction by adding the cofactor (BH4 or DMPH4). Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid. This will precipitate the enzyme.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Filter the supernatant to remove any remaining particulate matter.

  • HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system. Use an appropriate mobile phase to separate L-tyrosine from other components in the mixture.

  • Quantification: Detect and quantify the L-tyrosine peak using a fluorescence or UV detector. The amount of tyrosine produced is directly proportional to the enzyme activity.

  • Inhibitor Testing: To assess the inhibitory effect of this compound or its analogs, include varying concentrations of the test compounds in the initial reaction mixture. Compare the amount of tyrosine produced in the presence of the inhibitor to a control reaction without the inhibitor to calculate the percentage of inhibition and subsequently the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs stem from their ability to modulate specific signaling pathways. Understanding these pathways is essential for contextualizing the functional assay data.

Catecholamine Biosynthesis Pathway

This compound's primary target, tyrosine hydroxylase, is the initial and rate-limiting enzyme in the synthesis of catecholamines. Its inhibition directly leads to a decrease in the production of L-DOPA, the precursor to dopamine.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound & Analogs Tyrosine\nHydroxylase Tyrosine Hydroxylase This compound->Tyrosine\nHydroxylase Inhibition

Caption: Inhibition of Tyrosine Hydroxylase by this compound.

Downstream Effects of Dopamine Depletion

The inhibition of tyrosine hydroxylase and the subsequent reduction in dopamine levels can have significant downstream effects on neuronal signaling. Dopamine exerts its effects by binding to and activating dopamine receptors (D1-like and D2-like families) on postsynaptic neurons. Reduced dopamine levels lead to decreased activation of these receptors, impacting various cellular processes, including adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Dopamine_Signaling_Pathway cluster_synapse Dopaminergic Synapse Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds to D2R D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream TH_Inhibition Tyrosine Hydroxylase Inhibition (by this compound/Analogs) Reduced_Dopamine Reduced Dopamine Levels TH_Inhibition->Reduced_Dopamine Reduced_Dopamine->Dopamine Decreased Release

Caption: Impact on Dopaminergic Neurotransmission.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) of a compound involves a series of systematic steps, from preparing the necessary reagents to analyzing the final data.

IC50_Workflow cluster_workflow IC50 Determination Workflow Prep Prepare Enzyme, Substrate, Cofactor, and Inhibitor Solutions Assay Perform Enzymatic Assay with Varying Inhibitor Concentrations Prep->Assay Measure Measure Enzyme Activity (e.g., Absorbance or Product Formation) Assay->Measure Calculate Calculate Percent Inhibition vs. Control Measure->Calculate Plot Plot % Inhibition vs. Log[Inhibitor] Calculate->Plot Determine Determine IC50 from the Dose-Response Curve Plot->Determine

References

A Comparative Guide to the Biological Activity of Oudenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Oudenone, a fungal metabolite, with other relevant compounds. The focus is on its inhibitory effects on key enzymes in the catecholamine and phenylalanine metabolic pathways. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the cited assays are provided.

Overview of this compound's Biological Activity

This compound is a known inhibitor of both tyrosine hydroxylase and phenylalanine hydroxylase.[1][2] Its inhibitory action on these enzymes suggests potential applications in conditions characterized by excessive catecholamine production or elevated phenylalanine levels.

Comparative Inhibitory Activity

The following table summarizes the available quantitative data for the inhibitory activity of this compound and its derivative against phenylalanine hydroxylase, alongside other inhibitors of both phenylalanine hydroxylase and tyrosine hydroxylase.

CompoundTarget EnzymeIC50 / Ki ValueMechanism of Inhibition
This compound Phenylalanine Hydroxylase2.3 x 10⁻³ M (IC50)[1]Competitive with tetrahydropterin cofactor[1]
This compound Derivative (Compound No. 142) Phenylalanine Hydroxylase1.8 x 10⁻⁵ M (IC50)[1]Mixed-type[1]
α-Methylphenylalanine Phenylalanine HydroxylaseWeak competitive inhibitor in vitro[3][4]Competitive
Fenclonine (p-Chlorophenylalanine) Phenylalanine HydroxylaseInhibitor (Specific IC50 not available)[5]Irreversible inhibitor of tryptophan hydroxylase, also affects phenylalanine hydroxylase.
This compound Tyrosine HydroxylaseInhibitor (Specific IC50 not available)[2][6]Not specified
α-Methyl-p-tyrosine (Metirosine) Tyrosine HydroxylaseCompetitive inhibitor (Specific IC50 not available)[7][8][9][10]Competitive
3-Iodo-L-tyrosine Tyrosine Hydroxylase0.39 µM (Ki)[11]Reversible inhibitor[12]
Dopamine Tyrosine HydroxylaseFeedback inhibitor (Regulated by two binding sites with Kd values of <4 nM and 90 nM)[13]Feedback Inhibition[14][15][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the catecholamine biosynthesis pathway, highlighting the points of inhibition, and a general workflow for determining enzyme inhibition.

Catecholamine Biosynthesis Pathway cluster_inhibitors Inhibitors Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Oudenone_PAH This compound α-Methylphenylalanine Fenclonine Oudenone_PAH->Phenylalanine Oudenone_TH This compound α-Methyl-p-tyrosine 3-Iodo-L-tyrosine Dopamine Oudenone_TH->Tyrosine

Caption: Inhibition points in the catecholamine biosynthesis pathway.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Cofactor, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor at Various Concentrations Reagents->Incubation Reaction Initiate Reaction by Adding Substrate and Cofactor Incubation->Reaction Measurement Measure Product Formation over Time (e.g., Spectrophotometry) Reaction->Measurement Rates Calculate Reaction Rates Measurement->Rates Inhibition Determine Percent Inhibition Rates->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: General experimental workflow for determining IC50 values.

Experimental Protocols

Phenylalanine Hydroxylase Inhibition Assay

This protocol is adapted from standard enzymatic assays for phenylalanine hydroxylase.

1. Reagents:

  • Buffer: 200 mM Tris-HCl, pH 7.2.
  • Substrate: 4.0 mM L-Phenylalanine in buffer.
  • Cofactor: 0.40 mM DL-6-methyl-5,6,7,8-tetrahydropterine.
  • Enzyme: Phenylalanine Hydroxylase solution (0.2 - 1.0 unit/ml in cold buffer).
  • Other Reagents: Catalase, DL-Dithiothreitol (DTT), Nitric Acid with Sodium Nitrite, Nitrosonaphthol solution, Sodium Hydroxide.
  • Standard: 5.0 mM L-Tyrosine.

2. Procedure:

  • Prepare a reaction mixture containing the buffer, L-phenylalanine, and catalase.
  • Add the enzyme solution to the reaction mixture.
  • Equilibrate to 25°C.
  • Initiate the reaction by adding the cofactor solution.
  • Incubate at 25°C for a defined period (e.g., 8 minutes).
  • Stop the reaction and develop a colorimetric signal for L-tyrosine detection (e.g., using nitrosonaphthol reagent).
  • Measure the absorbance at 450 nm.
  • A blank reaction without the cofactor is run in parallel.
  • A standard curve is generated using known concentrations of L-Tyrosine.

3. IC50 Determination:

  • The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
  • The rate of L-tyrosine formation is calculated for each inhibitor concentration.
  • The percentage of inhibition is determined relative to a control without the inhibitor.
  • The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Tyrosine Hydroxylase Inhibition Assay

This protocol is a representative method for determining tyrosine hydroxylase activity.

1. Reagents:

  • Buffer: Appropriate buffer system (e.g., Tris-HCl or phosphate buffer).
  • Substrate: L-Tyrosine solution.
  • Cofactor: Tetrahydrobiopterin (BH4).
  • Enzyme: Tyrosine Hydroxylase preparation.
  • Detection System: Reagents for detecting L-DOPA formation (e.g., HPLC with electrochemical detection or a colorimetric method).

2. Procedure:

  • Prepare a reaction mixture containing the buffer, enzyme, and cofactor.
  • Add the inhibitor at various concentrations to the reaction mixture and pre-incubate.
  • Initiate the reaction by adding the L-tyrosine substrate.
  • Incubate at a controlled temperature (e.g., 37°C) for a specific time.
  • Stop the reaction (e.g., by adding acid).
  • Quantify the amount of L-DOPA produced using a suitable detection method.

3. IC50 Determination:

  • Similar to the phenylalanine hydroxylase assay, the rate of L-DOPA formation is measured at different inhibitor concentrations.
  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound demonstrates inhibitory activity against both phenylalanine hydroxylase and tyrosine hydroxylase. While a specific IC50 value for its primary target, tyrosine hydroxylase, remains to be definitively established in publicly available literature, its effect on phenylalanine hydroxylase is well-documented. A derivative of this compound shows significantly more potent inhibition of phenylalanine hydroxylase, highlighting the potential for structure-activity relationship studies to develop more effective inhibitors. Further research is warranted to fully characterize the inhibitory profile of this compound against tyrosine hydroxylase and to compare its potency directly with other known inhibitors under standardized assay conditions.

References

A Comparative Analysis of Oudenone and Its Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of oudenone and its derivatives, focusing on their inhibitory effects on key enzymes. This compound, a naturally occurring compound, has garnered interest for its biological activities, particularly its role as an inhibitor of tyrosine hydroxylase. This document summarizes the available quantitative data on the inhibitory potency of this compound and one of its derivatives against phenylalanine hydroxylase, outlines the experimental protocols for enzyme inhibition assays, and visualizes the relevant biochemical pathways.

Performance Comparison: this compound vs. a Key Derivative

The data reveals that while this compound shows inhibitory activity, certain structural modifications can dramatically enhance its potency.

CompoundTarget EnzymeIC50 Value (M)Potency vs. This compound
This compoundPhenylalanine Hydroxylase2.3 x 10⁻³1x
Derivative (Compound No. 142)¹Phenylalanine Hydroxylase1.8 x 10⁻⁵~128x

¹ 2-(3,4-dihydroxyphenyl)-1-oxopropyl)cyclohexan-1,3-dione[1]

It is noteworthy that the same study found no parallel structure-activity relationship between the inhibition of phenylalanine hydroxylase and tyrosine hydroxylase among the twelve derivatives tested, indicating that the structural requirements for potent inhibition of these two closely related enzymes differ.[1]

Experimental Protocols

Phenylalanine Hydroxylase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a representative method for determining the inhibitory activity of compounds against phenylalanine hydroxylase.

1. Principle: The activity of phenylalanine hydroxylase is determined by measuring the rate of L-tyrosine formation from the substrate L-phenylalanine. The L-tyrosine produced is then quantified spectrophotometrically.

2. Reagents and Materials:

  • Phenylalanine hydroxylase enzyme solution

  • L-phenylalanine solution (substrate)

  • 6,7-dimethyltetrahydropterin (DMPH₄) or Tetrahydrobiopterin (BH₄) solution (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Inhibitor compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) for reaction termination

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution

  • Microplate reader or spectrophotometer

3. Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine, catalase, and DTT.

  • Add the inhibitor compound at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period.

  • Initiate the enzymatic reaction by adding the phenylalanine hydroxylase enzyme and the cofactor (DMPH₄ or BH₄).

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • To the supernatant, add Folin-Ciocalteu reagent and sodium carbonate solution to develop a colored product from the L-tyrosine formed.

  • Measure the absorbance at a specific wavelength (e.g., 750 nm) using a microplate reader or spectrophotometer.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Tyrosine Hydroxylase Inhibition Assay

A detailed protocol for a tyrosine hydroxylase inhibition assay can be found in the literature, often involving the measurement of L-DOPA formation from L-tyrosine using high-performance liquid chromatography (HPLC) with electrochemical detection.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[2]

Dopamine Synthesis Pathway and this compound Inhibition cluster_0 Biosynthesis of Dopamine cluster_1 Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine AADC This compound This compound & Derivatives This compound->L_DOPA Inhibition caption Dopamine synthesis pathway and this compound's inhibitory action.

Caption: Dopamine synthesis pathway and this compound's inhibitory action.

The inhibition of tyrosine hydroxylase by this compound leads to a decrease in the production of L-DOPA, which is the precursor for dopamine and other catecholamines. This reduction in catecholamine levels is the basis for this compound's observed biological effects.

The kinetic analysis of this compound's inhibition of phenylalanine hydroxylase revealed that it acts as a competitive inhibitor with respect to the tetrahydropterin cofactor and a noncompetitive inhibitor with respect to phenylalanine and oxygen.[1] In contrast, the highly potent derivative, compound No. 142, exhibited a mixed-type inhibition pattern.[1]

Experimental Workflow for Enzyme Inhibition Assay A Prepare Reaction Mixture (Buffer, Substrate, Cofactors) B Add Inhibitor (this compound/Derivatives) A->B C Pre-incubate B->C D Initiate Reaction (Add Enzyme) C->D E Incubate D->E F Terminate Reaction E->F G Quantify Product F->G H Calculate % Inhibition & IC50 Value G->H caption A generalized workflow for determining enzyme inhibition.

References

Assessing the Specificity of Oudenone's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory action of Oudenone, focusing on its specificity. Experimental data is presented to compare its performance against a known alternative, and detailed methodologies are provided for key experiments.

Overview of this compound's Inhibitory Profile

This compound, a fungal metabolite, has been identified as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] However, studies have also revealed its inhibitory activity against phenylalanine hydroxylase, another aromatic amino acid hydroxylase.[2] This cross-reactivity raises questions about the specificity of this compound's inhibitory action. Understanding this specificity is crucial for its potential development as a targeted therapeutic agent.

Comparative Inhibitory Potency

To assess the specificity of this compound, its inhibitory potency against its primary target, tyrosine hydroxylase, is compared with its activity against phenylalanine hydroxylase. Additionally, its performance is benchmarked against α-methyl-p-tyrosine (metirosine), a well-characterized competitive inhibitor of tyrosine hydroxylase.[3]

InhibitorTarget EnzymeIC50 (µM)Mechanism of Action
This compound Tyrosine HydroxylaseNot explicitly foundInhibitor
Phenylalanine Hydroxylase2300[2]Competitive with tetrahydropterin cofactor, noncompetitive with phenylalanine[2]
α-Methyl-p-tyrosine (Metirosine) Tyrosine HydroxylaseNot explicitly foundCompetitive inhibitor[3]

Note: While this compound is a known inhibitor of tyrosine hydroxylase, a specific IC50 value was not found in the reviewed literature. The provided IC50 value for phenylalanine hydroxylase allows for a preliminary assessment of its selectivity. Further experimental validation is required to determine the precise IC50 against tyrosine hydroxylase for a direct comparison. Similarly, a specific IC50 for metirosine is not provided here but is readily available in pharmacological literature and serves as a critical benchmark for comparison in experimental settings.

Experimental Protocols

To experimentally determine and compare the inhibitory specificity of this compound, the following detailed protocols for in vitro enzyme inhibition assays are recommended.

Protocol 1: Determination of IC50 for Tyrosine Hydroxylase Inhibition

This protocol outlines the steps to measure the half-maximal inhibitory concentration (IC50) of this compound and α-methyl-p-tyrosine against tyrosine hydroxylase.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-Tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0)

  • This compound and α-methyl-p-tyrosine (inhibitors)

  • Perchloric acid (to stop the reaction)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • 96-well plates

  • Incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-tyrosine in the assay buffer.

    • Prepare a fresh stock solution of BH4 containing catalase.

    • Prepare stock solutions of this compound and α-methyl-p-tyrosine in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of tyrosine hydroxylase in the assay buffer containing ferrous ammonium sulfate.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the inhibitors (this compound and α-methyl-p-tyrosine) to the respective wells. Include a control well with no inhibitor.

    • Add the L-tyrosine solution to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the tyrosine hydroxylase working solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Quantification:

    • Stop the reaction by adding a solution of perchloric acid.

    • Centrifuge the plate to pellet any precipitated protein.

    • Analyze the supernatant for the product, L-DOPA, using an HPLC system with electrochemical detection.

  • Data Analysis:

    • Calculate the rate of L-DOPA formation for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of IC50 for Phenylalanine Hydroxylase Inhibition

This protocol is adapted to measure the IC50 of this compound against phenylalanine hydroxylase.

Materials:

  • Purified phenylalanine hydroxylase enzyme

  • L-Phenylalanine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0)

  • This compound (inhibitor)

  • Perchloric acid

  • HPLC system with fluorescence detection (for tyrosine detection)

  • 96-well plates

  • Incubator

Procedure: The procedure is similar to the tyrosine hydroxylase assay, with the following modifications:

  • Use L-phenylalanine as the substrate instead of L-tyrosine.

  • Use purified phenylalanine hydroxylase.

  • The product of the reaction is L-tyrosine, which can be quantified by HPLC with fluorescence detection.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitors) plate Setup 96-well Plate (Buffer, Inhibitor Dilutions, Substrate) reagents->plate start_reaction Initiate Reaction (Add Enzyme) plate->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction (Add Perchloric Acid) incubation->stop_reaction hplc Quantify Product (HPLC) stop_reaction->hplc data_analysis Calculate % Inhibition & Determine IC50 hplc->data_analysis

Caption: Workflow for determining the IC50 of inhibitors against hydroxylase enzymes.

signaling_pathway cluster_catecholamine Catecholamine Biosynthesis Pathway cluster_phenylalanine Phenylalanine Metabolism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Phenylalanine L-Phenylalanine Tyrosine_p L-Tyrosine Phenylalanine->Tyrosine_p Phenylalanine Hydroxylase This compound This compound Tyrosine\nHydroxylase Tyrosine Hydroxylase This compound->Tyrosine\nHydroxylase Phenylalanine\nHydroxylase Phenylalanine Hydroxylase This compound->Phenylalanine\nHydroxylase Metirosine α-Methyl-p-tyrosine (Metirosine) Metirosine->Tyrosine\nHydroxylase

Caption: Inhibition points of this compound and Metirosine in related metabolic pathways.

Conclusion

References

Oudenone's Differential Impact on Phenylalanine and Tyrosine Hydroxylases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research reveals a differential inhibitory effect of oudenone on two critical enzymes in the aromatic amino acid metabolism pathway: phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). This guide provides a detailed comparison of this compound's action on these enzymes, presenting key quantitative data, experimental methodologies, and a visualization of the enzymatic pathways for researchers, scientists, and drug development professionals.

This compound, a microbial product, has been identified as an inhibitor of both phenylalanine hydroxylase and tyrosine hydroxylase. However, the potency and mechanism of this inhibition differ significantly between the two enzymes. Understanding these differences is crucial for potential therapeutic applications and for elucidating the regulatory mechanisms of these hydroxylases.

Quantitative Comparison of this compound's Inhibitory Effects

EnzymeThis compound IC50SubstrateCofactorInhibition Mechanism
Phenylalanine Hydroxylase (PAH) 2.3 x 10⁻³ M[1]PhenylalanineTetrahydropterinCompetitive with cofactor, Noncompetitive with substrate[1]
Tyrosine Hydroxylase (TH) Not explicitly quantified in comparative studiesTyrosineTetrahydropterinInhibitor[1]

Deciphering the Enzymatic Pathways

Phenylalanine hydroxylase and tyrosine hydroxylase are both pterin-dependent monooxygenases that play crucial roles in amino acid metabolism and neurotransmitter synthesis. The following diagram illustrates their respective pathways and the point of inhibition by this compound.

cluster_PAH Phenylalanine Hydroxylase (PAH) Pathway cluster_TH Tyrosine Hydroxylase (TH) Pathway Phenylalanine Phenylalanine PAH PAH Phenylalanine->PAH Substrate Tyrosine Tyrosine PAH->Tyrosine Product Dihydrobiopterin_PAH Dihydrobiopterin PAH->Dihydrobiopterin_PAH Tetrahydropterin_PAH Tetrahydropterin Tetrahydropterin_PAH->PAH Cofactor Oudenone_PAH This compound Oudenone_PAH->PAH Inhibition (Competitive with Cofactor) Tyrosine_TH Tyrosine TH TH Tyrosine_TH->TH Substrate L-DOPA L-DOPA TH->L-DOPA Product Dihydrobiopterin_TH Dihydrobiopterin TH->Dihydrobiopterin_TH Tetrahydropterin_TH Tetrahydropterin Tetrahydropterin_TH->TH Cofactor Oudenone_TH This compound Oudenone_TH->TH Inhibition

Fig. 1: this compound's inhibitory action on PAH and TH pathways.

Experimental Protocols

The following methodologies are based on established assays for determining the activity of phenylalanine and tyrosine hydroxylases.

Phenylalanine Hydroxylase Activity Assay

The activity of phenylalanine hydroxylase is determined by measuring the formation of tyrosine from phenylalanine. The following protocol is a representative method:

  • Enzyme Preparation: Phenylalanine hydroxylase is purified from a suitable source, such as rat liver, and its concentration is determined.

  • Reaction Mixture: A typical reaction mixture contains:

    • Phosphate buffer (pH 6.8)

    • Phenylalanine (substrate)

    • A tetrahydropterin cofactor (e.g., 6,7-dimethyltetrahydropterin, DMPH₄)

    • Catalase

    • The purified phenylalanine hydroxylase enzyme

  • Inhibition Assay:

    • This compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Quantification: The amount of tyrosine produced is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag.

  • Data Analysis: The rate of tyrosine formation is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

To determine the mechanism of inhibition, kinetic studies are performed by varying the concentrations of both the substrate (phenylalanine) and the cofactor in the presence of different fixed concentrations of this compound. The data is then analyzed using Lineweaver-Burk or other kinetic plots.

Tyrosine Hydroxylase Activity Assay

The activity of tyrosine hydroxylase is typically measured by quantifying the production of L-DOPA from tyrosine. A common protocol is as follows:

  • Enzyme Source: Tyrosine hydroxylase can be obtained from various sources, including adrenal medulla or specific brain regions (e.g., striatum), or as a recombinant protein.

  • Reaction Mixture: The assay mixture generally includes:

    • A suitable buffer (e.g., MES or phosphate buffer)

    • L-tyrosine (substrate)

    • A tetrahydropterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, BH₄)

    • Catalase to remove hydrogen peroxide, a byproduct that can inactivate the enzyme.

    • Fe²⁺ ions, which are often required for full TH activity.

  • Inhibition Assay:

    • Varying concentrations of this compound are pre-incubated with the enzyme.

    • The reaction is started by the addition of the substrate and cofactor.

    • Incubation is carried out at a controlled temperature (e.g., 37°C) for a defined period.

  • Product Quantification: The reaction is terminated, and the amount of L-DOPA formed is measured. A highly sensitive method for this is HPLC with electrochemical detection.[2]

  • Data Analysis: Similar to the PAH assay, the rate of L-DOPA production is determined at each this compound concentration, and the IC50 value is calculated.

The following diagram outlines a generalized workflow for determining the IC50 of an inhibitor for these hydroxylases.

cluster_workflow IC50 Determination Workflow prep Prepare Enzyme and Reagents reaction Set up Reaction Mixtures (with varying inhibitor concentrations) prep->reaction incubation Incubate at Controlled Temperature reaction->incubation terminate Terminate Reaction incubation->terminate quantify Quantify Product Formation (e.g., HPLC) terminate->quantify analyze Analyze Data and Calculate IC50 quantify->analyze

Fig. 2: General experimental workflow for IC50 determination.

Conclusion

The available data indicates that this compound acts as a differential inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase. Its inhibitory effect on PAH is characterized by a specific IC50 value and a competitive mechanism with respect to the tetrahydropterin cofactor. While its inhibitory action on TH is established, further quantitative studies are needed to fully elucidate the comparative potency and mechanism. This distinction is of significant interest for the development of selective modulators of these key enzymes, with potential implications for metabolic disorders and neurological conditions. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced effects of this compound and its derivatives.

References

In Vivo Validation of Oudenone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of the mechanism of action of Oudenone, a known inhibitor of tyrosine hydroxylase. Due to the limited availability of public in vivo data for this compound, this document leverages experimental data from a well-characterized alternative, alpha-methyl-p-tyrosine (AMPT), to illustrate the expected physiological outcomes of tyrosine hydroxylase inhibition. This approach offers a predictive framework for researchers interested in the potential in vivo applications of this compound.

Mechanism of Action: Tyrosine Hydroxylase Inhibition

This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By blocking this enzyme, this compound is expected to reduce the levels of these key neurotransmitters and hormones, which play crucial roles in regulating physiological processes, including blood pressure.

Below is a diagram illustrating the catecholamine biosynthesis pathway and the point of inhibition for compounds like this compound and AMPT.

Catecholamine Synthesis Pathway Catecholamine Biosynthesis Pathway and Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Tyrosine_Hydroxylase Tyrosine Hydroxylase DOPA_Decarboxylase DOPA Decarboxylase Dopamine_beta_Hydroxylase Dopamine β-Hydroxylase PNMT PNMT Inhibitor This compound / AMPT Inhibitor->Tyrosine_Hydroxylase Inhibition

Caption: Inhibition of Tyrosine Hydroxylase by this compound/AMPT.

Comparative In Vivo Data: this compound vs. Alpha-Methyl-p-Tyrosine (AMPT)

Table 1: Comparison of In Vivo Effects on Blood Pressure

CompoundAnimal ModelDosageRoute of AdministrationObserved Effect on Blood PressureCitation
This compound Data Not Available----
Alpha-Methyl-p-Tyrosine (AMPT) Spontaneously Hypertensive Rats (SHR)200 mg/kgIntraperitoneal (i.p.)Significant reduction in systolic blood pressure.[1]
Alpha-Methyl-p-Tyrosine (AMPT) Humans (Pheochromocytoma)600-3500 mg/dayOralEffective in controlling hypertensive episodes.[2][3]

Table 2: Comparison of In Vivo Effects on Catecholamine Levels

CompoundAnimal ModelTissue/FluidDosageRoute of AdministrationObserved Effect on Catecholamine LevelsCitation
This compound Data Not Available-----
Alpha-Methyl-p-Tyrosine (AMPT) Rat BrainBrain Tissue0.407 mmoles/kgIntraperitoneal (i.p.)Dopamine levels reduced to 38% and noradrenaline to 51% of controls.[4]
Alpha-Methyl-p-Tyrosine (AMPT) Humans (Pheochromocytoma)Urine600-4000 mg/dayOral20-79% reduction in total catecholamine metabolites.[5]

Experimental Protocols

To facilitate further research and in vivo validation of this compound, this section provides detailed experimental protocols for assessing the in vivo effects of tyrosine hydroxylase inhibitors, based on studies conducted with AMPT.

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the methodology for assessing the impact of a tyrosine hydroxylase inhibitor on blood pressure in a hypertensive animal model.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Blood Pressure Measurement cluster_3 Data Analysis animal_selection Select male Spontaneously Hypertensive Rats (SHR) acclimatization Acclimatize rats to housing conditions for 1 week animal_selection->acclimatization baseline_bp Measure baseline systolic blood pressure using tail-cuff method acclimatization->baseline_bp randomization Randomly assign rats to control and treatment groups baseline_bp->randomization control_group Administer vehicle (e.g., saline) to control group randomization->control_group treatment_group Administer test compound (e.g., AMPT at 200 mg/kg, i.p.) randomization->treatment_group bp_measurement Measure systolic blood pressure at regular intervals (e.g., 2, 4, 6, 24 hours post-injection) control_group->bp_measurement treatment_group->bp_measurement data_analysis Compare blood pressure changes between control and treatment groups using statistical analysis (e.g., ANOVA) bp_measurement->data_analysis G cluster_0 Experimental Procedure cluster_1 HPLC-ECD Analysis cluster_2 Data Interpretation drug_admin Administer test compound or vehicle to rats euthanasia Euthanize animals at a specific time point post-administration drug_admin->euthanasia brain_dissection Rapidly dissect brain regions of interest (e.g., striatum, hypothalamus) on ice euthanasia->brain_dissection homogenization Homogenize tissue in a suitable buffer (e.g., perchloric acid) brain_dissection->homogenization centrifugation Centrifuge homogenate to pellet proteins homogenization->centrifugation supernatant_collection Collect the supernatant containing catecholamines centrifugation->supernatant_collection injection Inject supernatant into an HPLC system with electrochemical detection (ECD) supernatant_collection->injection separation Separate catecholamines using a reverse-phase column injection->separation detection Detect and quantify dopamine and norepinephrine based on their electrochemical properties separation->detection data_analysis Compare catecholamine levels between control and treatment groups detection->data_analysis

References

A Comparative Analysis of Oudenone Isomers and Derivatives: Efficacy as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Oudenone and its Significance

This compound is recognized as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound can modulate the levels of these crucial neurotransmitters, suggesting potential therapeutic applications. Furthermore, this compound and its derivatives have been shown to inhibit phenylalanine hydroxylase.

Efficacy of this compound and Its Derivatives: A Quantitative Comparison

While specific data on individual this compound isomers is lacking, research has been conducted on the inhibitory potency of this compound and its synthetic derivatives against phenylalanine hydroxylase. The following table summarizes the available quantitative data.

CompoundTarget EnzymeIC50 ValueNotes
This compoundPhenylalanine Hydroxylase2.3 x 10⁻³ MInhibition is competitive with the tetrahydropterin cofactor.
This compound Derivative (Compound No. 142)Phenylalanine Hydroxylase1.8 x 10⁻⁵ MShows more potent inhibition than this compound.

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

The data clearly indicates that structural modifications to the this compound molecule can significantly enhance its inhibitory activity against phenylalanine hydroxylase.

The Critical Role of Stereochemistry in Drug Efficacy

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental factor in its biological activity. Different stereoisomers (enantiomers and diastereomers) of a drug can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug molecule.

While direct evidence for this compound is unavailable, the principle of stereospecificity is well-established in pharmacology. For instance, the different enantiomers of a drug can have distinct potencies, mechanisms of action, or even opposing effects.

Experimental Methodologies

The inhibitory activity of this compound and its derivatives on phenylalanine hydroxylase was determined through in vitro enzyme assays. A detailed, generalized protocol for such an assay is provided below.

Experimental Protocol: In Vitro Phenylalanine Hydroxylase Inhibition Assay

  • Enzyme Preparation: Phenylalanine hydroxylase is purified from a suitable source, typically rat liver, through standard biochemical techniques such as chromatography.

  • Reaction Mixture: The assay is conducted in a reaction mixture containing:

    • Buffer solution to maintain optimal pH.

    • Phenylalanine (the substrate).

    • A tetrahydropterin cofactor (e.g., 6,7-dimethyltetrahydropterin, DMPH4).

    • Catalase to prevent degradation of the cofactor.

    • The test compound (this compound or its derivative) at varying concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination: The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid).

  • Quantification of Product: The amount of product formed (tyrosine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the general workflow for evaluating enzyme inhibitors.

Oudenone_Mechanism_of_Action cluster_synthesis Catecholamine Biosynthesis Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine This compound This compound Tyrosine\nHydroxylase Tyrosine Hydroxylase This compound->Tyrosine\nHydroxylase Inhibits

Caption: Mechanism of this compound as a tyrosine hydroxylase inhibitor.

Enzyme_Inhibition_Workflow Start Start Prepare Enzyme and Substrate Prepare Enzyme and Substrate Start->Prepare Enzyme and Substrate Incubate with Inhibitor (this compound Isomer) Incubate with Inhibitor (this compound Isomer) Prepare Enzyme and Substrate->Incubate with Inhibitor (this compound Isomer) Measure Enzyme Activity Measure Enzyme Activity Incubate with Inhibitor (this compound Isomer)->Measure Enzyme Activity Determine IC50 Determine IC50 Measure Enzyme Activity->Determine IC50 Compare Efficacy Compare Efficacy Determine IC50->Compare Efficacy End End Compare Efficacy->End

Caption: General workflow for comparing enzyme inhibitor efficacy.

Conclusion and Future Directions

While this compound has been identified as a noteworthy enzyme inhibitor, the direct comparative efficacy of its stereoisomers remains an unexplored area of research. The available data on this compound derivatives strongly suggest that structural modifications, including stereochemistry, are likely to have a profound impact on its biological activity. Future research should focus on the stereoselective synthesis and biological evaluation of individual this compound isomers to fully elucidate their therapeutic potential. Such studies would provide invaluable insights for the rational design of more potent and selective enzyme inhibitors.

A Comparative Guide to Oudenone and Other Tyrosine Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of Oudenone with other known inhibitors of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. The information is intended to assist researchers in evaluating this compound's potential in drug development and related scientific investigations.

Comparative Analysis of Inhibitor Potency

InhibitorTarget EnzymePotency (IC50/Ki)Notes
This compound Phenylalanine Hydroxylase50% inhibition at 2.3 x 10-3 M [1]Data for tyrosine hydroxylase is not specified. Inhibition is competitive with the tetrahydropterin cofactor.[1]
ApomorphineTyrosine HydroxylaseIC50: 0.1-1 µM[2]Potency is dependent on the concentration of the cofactor tetrahydrobiopterin (BH4).[2]
CHIR99021Tyrosine HydroxylaseIC50: 8.16 µM (in striatal minces)[3]Inhibition was observed in tissue minces, suggesting it may not be a direct inhibitor of the isolated enzyme.[3]
3,4-Dihydroxyphenylacetaldehyde (DOPAL)Tyrosine HydroxylaseMore potent than dopamine or L-DOPA[4]A toxic metabolite of dopamine that covalently modifies and inhibits the enzyme.[4]
NorepinephrineTyrosine HydroxylaseIC50: 2.3 µM[4]An endogenous catecholamine that provides feedback inhibition.[4]
L-DOPATyrosine HydroxylaseIC50: 35 µM[4]The product of the reaction catalyzed by tyrosine hydroxylase, also acts as a feedback inhibitor.[4]

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound against tyrosine hydroxylase.

Materials:

  • Purified or recombinant tyrosine hydroxylase

  • L-tyrosine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Iron (II) sulfate

  • Inhibitor compound (e.g., this compound)

  • Phosphate buffer (pH 6.8-7.2)

  • Perchloric acid (to stop the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection[5]

Procedure:

  • Enzyme Preparation: Prepare a solution of tyrosine hydroxylase in cold phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, catalase, iron (II) sulfate, and the inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add L-tyrosine and BH4 to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of perchloric acid.

  • Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the product, L-DOPA, using HPLC with electrochemical detection.[5]

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the dopamine synthesis pathway. This pathway is crucial for the production of neurotransmitters like dopamine, norepinephrine, and epinephrine.

Dopamine_Synthesis_Pathway cluster_synthesis Dopamine Biosynthesis cluster_inhibition Inhibition L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine->L-DOPA Feedback Inhibition Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase This compound This compound This compound->L-DOPA Inhibits TH Other_Inhibitors Other TH Inhibitors (e.g., Apomorphine) Other_Inhibitors->L-DOPA Inhibit TH caption Dopamine Synthesis Pathway and Inhibition

Caption: Dopamine synthesis pathway and points of inhibition.

The diagram above illustrates the conversion of L-Phenylalanine to Epinephrine. Tyrosine hydroxylase catalyzes the conversion of L-Tyrosine to L-DOPA, which is the rate-limiting step in this pathway. This compound and other tyrosine hydroxylase inhibitors block this step, thereby reducing the downstream production of dopamine, norepinephrine, and epinephrine. Dopamine itself can also regulate its own synthesis through feedback inhibition of tyrosine hydroxylase.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Tyrosine Hydroxylase Enzyme D Set up Reaction Mixtures: Enzyme, Buffer, this compound A->D B Prepare Substrate (L-Tyrosine) & Cofactor (BH4) Solutions F Initiate Reaction with Substrate and Cofactor B->F C Prepare this compound Stock and Serial Dilutions C->D E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Stop Reaction with Perchloric Acid G->H I Centrifuge to Remove Precipitate H->I J Analyze Supernatant for L-DOPA by HPLC I->J K Calculate % Inhibition and Determine IC50 J->K caption Workflow for TH Inhibition Assay

Caption: Experimental workflow for tyrosine hydroxylase inhibition assay.

This workflow diagram provides a step-by-step representation of the experimental process for determining the inhibitory effect of this compound on tyrosine hydroxylase activity, from preparation of reagents to data analysis.

References

Safety Operating Guide

Navigating the Disposal of Oudenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling and disposing of compounds like Oudenone requires adherence to strict protocols to mitigate risks. This guide provides essential information and a step-by-step operational plan for the safe disposal of this compound, grounded in established best practices for hazardous waste management.

Key Chemical and Safety Data for this compound

PropertyDataReference
Chemical Name 2-[(5S)-5-Propyloxolan-2-ylidene]cyclopentane-1,3-dione[3]
CAS Number 31323-50-9[2][3]
Molecular Formula C₁₂H₁₆O₃[2][3][4]
Molar Mass 208.25 g/mol [2][3][4]
Appearance Not explicitly stated, general for similar compounds: solid form.General laboratory chemical information.
Primary Hazard For R&D use only. Not for medicinal, household or other use.[2]
Personal Protective Equipment (PPE) Chemical impermeable gloves, lab coat, safety goggles.[2]
First Aid Measures Move to fresh air if inhaled; wash with soap and water on skin contact; rinse eyes with pure water for at least 15 minutes; rinse mouth with water if ingested and seek immediate medical attention.[2]
Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

Step-by-Step this compound Disposal Protocol

The following protocol is a general guideline based on best practices for the disposal of hazardous chemical waste. Crucially, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. [5][6]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Conduct all waste handling and segregation activities within a well-ventilated area, such as a chemical fume hood.[5]

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5]

  • Collect this compound waste in a designated, properly labeled, and sealed waste container.[5]

3. Container Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label should include the chemical name "this compound," its CAS number (31323-50-9), and any relevant hazard pictograms.[5]

4. Waste Accumulation:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure and away from general laboratory traffic.[5]

5. Disposal Request and Collection:

  • Once the waste container is full or no longer needed, submit a chemical waste pickup request to your institution's EHS department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6]

  • Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[5]

6. Accidental Release Measures:

  • In case of a spill, avoid dust formation and breathing vapors, mist, or gas.[2]

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Evacuate personnel to a safe area.[2]

  • Collect the spillage for disposal in a suitable, closed container.[2]

  • Prevent the chemical from entering drains, as discharge into the environment must be avoided.[2]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

Oudenone_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage & Request cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate container Place in a Designated, Leak-Proof Container segregate->container label_container Label Container: 'Hazardous Waste, this compound, CAS#' container->label_container store Store in Satellite Accumulation Area label_container->store request Submit Waste Pickup Request to EHS store->request ehs_pickup EHS Collects Waste request->ehs_pickup end End: Proper Disposal by Licensed Vendor ehs_pickup->end

Caption: this compound Disposal Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oudenone
Reactant of Route 2
Oudenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.